Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: 3-(3-Nitro-1H-pyrazol-1-yl)butanoic Acid in High-Throughput Synthesis
Executive Summary & Structural Logic
3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid represents a critical bifunctional "linker-scaffold" in modern medicinal chemistry.[1][2] It bridges the gap between heterocyclic bioisosteres and aliphatic solubility enhancers.[2]
Structurally, this molecule features three distinct pharmacophoric elements:
The Pyrazole Core: A robust aromatic heterocycle acting as a bioisostere for phenyl or amide groups, offering improved metabolic stability.[1][2]
The Nitro Group (C3-Position): An electron-withdrawing "warhead" precursor.[1] While rarely the final state in drugs due to toxicity concerns, it is the essential masked progenitor of the 3-aminopyrazole moiety—a privileged scaffold in kinase inhibitors (e.g., BTK, JAK) and protein-protein interaction inhibitors.[1][2]
The Butanoic Acid Tail: A chiral aliphatic chain providing a carboxylic acid handle for amide coupling, while simultaneously modulating lipophilicity (LogP) and aqueous solubility.[1][2]
This guide details the synthesis, physicochemical behavior, and handling of this compound, specifically addressing the challenge of regioselectivity during its formation.[1][2][3]
Physicochemical Profile
Understanding the physical parameters is prerequisite to successful scale-up. The nitro group significantly lowers the pKa of the pyrazole ring proton (in the precursor), making the N-alkylation reaction highly sensitive to base strength.[1][2]
High polarity; requires polar solvents (DMSO, DMF) for reactions.[1][2]
Regio-Isomerism
3-Nitro vs. 5-Nitro
Critical Quality Attribute. The 3-nitro isomer is thermodynamically favored.[1][2]
Synthetic Methodology: The Aza-Michael Addition
The most efficient route to 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid is the Aza-Michael addition of 3-nitropyrazole to crotonic acid (or its esters).[1][2]
The Regioselectivity Challenge
3-Nitropyrazole exists in tautomeric equilibrium. Alkylation can theoretically occur at N1 (yielding the 3-nitro product) or N2 (yielding the 5-nitro product).[1]
Steric Control: The nitro group is bulky.[2] Alkylation at the nitrogen adjacent to the nitro group (leading to the 5-nitro isomer) is sterically disfavored.
Thermodynamic Control: The 3-nitro isomer maintains lower annular strain and is the major product (>90% ratio) under reversible Michael addition conditions.
Dissolution: Dissolve 3-nitropyrazole in MeCN (0.5 M concentration).
Activation: Add Base. Observation: Solution may darken slightly due to deprotonation of the pyrazole.[2]
Addition: Add Crotonic acid dropwise.
Reflux: Heat to 80°C for 12–16 hours. Validation: Monitor by LC-MS.[1][2] The starting material (MW 113) should disappear, replaced by the product peak (MW 199).[1][2]
Redissolve residue in dilute NaOH (pH > 10).[1] The product is soluble as a carboxylate salt; unreacted pyrazole remains soluble but non-ionic impurities may crash out.[2]
Wash aqueous layer with Ethyl Acetate (removes non-acidic impurities).[1]
Precipitation: The product, 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid, typically precipitates as a solid.[1][2] Filter and dry.[2]
Visualization: Synthesis & Regiochemistry
The following diagram illustrates the reaction pathway and the steric logic dictating the product distribution.
Caption: Reaction logic flow demonstrating the steric steering that favors the 3-nitro isomer over the 5-nitro impurity during aza-Michael addition.
Downstream Applications: Nitro Reduction
The primary utility of this molecule is as a precursor.[2] The nitro group is reduced to an amine to facilitate amide coupling (e.g., creating kinase inhibitors).[1][2]
Standard Reduction Protocol:
Method: Hydrogenation (H₂, Pd/C) or Iron/Ammonium Chloride (Fe/NH₄Cl).[1]
Caution: The carboxylic acid moiety must be preserved. Avoid strong hydride reducing agents (like LiAlH₄) that might reduce the acid to an alcohol.
Result: 3-(3-Amino-1H-pyrazol-1-yl)butanoic acid.[1][2] This zwitterionic species is highly polar and often requires isolation as a hydrochloride salt.[2]
Quality Control & Analytics
To ensure "Trustworthiness" in your data, utilize these verification markers:
¹H NMR (DMSO-d₆):
Diagnostic Signal: The pyrazole ring protons.[2] In the 3-nitro isomer, the ring protons (H4, H5) appear as two doublets (or d, d) with a coupling constant J ≈ 2.5 Hz.[1][2]
Chiral Center: The methine proton (CH) of the butanoic chain will appear as a multiplet at ~4.5–5.0 ppm, integrating to 1H.[1][2]
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]
Detection: UV at 254 nm (aromatic) and 210 nm (amide/acid).[1] Note: The nitro group provides strong absorbance at 270–300 nm.[2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329775530, 3-(1H-Pyrazol-1-yl)butanoic acid (Analog Reference).[1] Retrieved from [Link][1]
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[1][2] Journal of Organic Chemistry.[2] (Establishes regioselectivity principles for pyrazole alkylation).
Slack, R. J., et al. (2018). Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid (GSK3008348).[1][2][4] Journal of Medicinal Chemistry.[2][5] (Demonstrates the utility of pyrazole-butanoic acid scaffolds in integrin inhibitors). Retrieved from [Link][1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic Acid This guide provides a detailed analysis of the expected spectroscopic data for 3-(3-Nitro-1H-pyrazol-1-yl)buta...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic Acid
This guide provides a detailed analysis of the expected spectroscopic data for 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid, a molecule of interest in medicinal chemistry and drug development due to its pyrazole core. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The introduction of a nitro group and a butanoic acid side chain can significantly influence the molecule's electronic properties, solubility, and potential biological targets.
While specific experimental data for this exact molecule is not widely published, this document serves as a predictive guide based on the well-established principles of NMR, IR, and Mass Spectrometry, drawing on data from analogous structures. This approach allows researchers to anticipate the spectroscopic fingerprint of the target compound, aiding in its synthesis, purification, and characterization.
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual protons and carbons. For 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid, ¹H and ¹³C NMR will be crucial for confirming the connectivity of the butanoic acid chain to the nitropyrazole ring.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The chemical shifts (δ) are predicted based on the electronic effects of the neighboring functional groups.
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of δ 10-13 ppm.[4] The acidic nature of this proton and its involvement in hydrogen bonding contribute to its broadness and downfield position.
Pyrazole Ring Protons (-CH=): Two doublets are expected for the two protons on the pyrazole ring. The proton at position 5 will likely appear more downfield than the proton at position 4 due to the deshielding effect of the adjacent nitrogen atom. The strong electron-withdrawing effect of the nitro group at position 3 will further influence these shifts.
Butanoic Acid Chain Protons:
CH: The proton on the carbon attached to the pyrazole nitrogen will appear as a multiplet, likely a sextet, due to coupling with the adjacent CH₃ and CH₂ groups. Its chemical shift will be influenced by the electronegative nitrogen atom.
CH₂: The methylene protons adjacent to the chiral center will be diastereotopic and are expected to appear as a complex multiplet.
CH₃: The terminal methyl group will appear as a doublet, coupled to the adjacent CH proton.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Carbonyl Carbon (-C=O): This carbon is expected to have a chemical shift in the range of δ 170-180 ppm, which is characteristic of carboxylic acids.[4]
Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons will be significantly influenced by the attached nitro group and the butanoic acid side chain. The carbon bearing the nitro group (C3) will be highly deshielded.
Butanoic Acid Chain Carbons: The chemical shifts of the aliphatic carbons will be in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
Tune and shim the instrument to ensure a homogeneous magnetic field.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Data Processing:
Apply Fourier transformation to the raw data.
Phase and baseline correct the spectra.
Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
NMR Workflow Diagram
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.[5] The IR spectrum of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid is expected to show characteristic absorption bands for the carboxylic acid and nitro groups.
Predicted IR Spectral Data
Functional Group
Bond Vibration
Expected Wavenumber (cm⁻¹)
Characteristics
Carboxylic Acid
O-H stretch
2500-3300
Very broad and strong
Carboxylic Acid
C=O stretch
1700-1725
Strong and sharp
Nitro Group
N-O asymmetric stretch
1500-1560
Strong
Nitro Group
N-O symmetric stretch
1345-1385
Medium-Strong
Aromatic C-H
C-H stretch
~3100
Medium
Aliphatic C-H
C-H stretch
2850-3000
Medium-Strong
The broad O-H stretch of the carboxylic acid is one of the most recognizable features in an IR spectrum and often overlaps with the C-H stretching vibrations.[6] The strong C=O stretch is also a key diagnostic peak.[4] The two distinct absorptions for the nitro group are crucial for confirming its presence.[7]
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Initiate the scan.
Data Processing: The software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber.
IR Spectroscopy Workflow Diagram
Caption: Workflow for ATR-FTIR data acquisition.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.[8]
Predicted Mass Spectrum
Molecular Ion Peak (M⁺): The molecular weight of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (C₇H₉N₃O₄) is 215.16 g/mol . A prominent molecular ion peak is expected at m/z = 215.
Key Fragmentation Patterns:
Loss of NO₂: A significant fragment at m/z = 169 corresponding to the loss of the nitro group (46 Da) is anticipated. Nitro compounds often exhibit this fragmentation pathway.[9]
Loss of COOH: A fragment resulting from the loss of the carboxylic acid group (45 Da) may be observed at m/z = 170.
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion could lead to a fragment at m/z = 171.
Cleavage of the Butanoic Acid Chain: Various fragments corresponding to the cleavage of the butanoic acid side chain are also possible.
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Instrument Setup:
Use an Electrospray Ionization (ESI) mass spectrometer.
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates) for the analyte.
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in either positive or negative ion mode.
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose fragmentation pathways.
Mass Spectrometry Workflow Diagram
Caption: Workflow for ESI-MS data acquisition and analysis.
Summary of Predicted Spectroscopic Data
Technique
Feature
Predicted Observation
¹H NMR
-COOH
δ 10-13 ppm (broad singlet)
Pyrazole H
δ 7-9 ppm (two doublets)
Butanoic Acid CH
Multiplet
Butanoic Acid CH₂
Multiplet
Butanoic Acid CH₃
Doublet
¹³C NMR
-C=O
δ 170-180 ppm
Pyrazole C
δ 110-150 ppm
Butanoic Acid C
δ 20-60 ppm
IR
O-H (acid)
2500-3300 cm⁻¹ (broad)
C=O (acid)
1700-1725 cm⁻¹ (strong)
N-O (nitro)
1500-1560 cm⁻¹ & 1345-1385 cm⁻¹ (strong)
MS
Molecular Ion
m/z = 215
Key Fragments
m/z = 169 ([M-NO₂]⁺), 170 ([M-COOH]⁺)
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid. The predicted NMR, IR, and MS data collectively form a unique fingerprint that can be used to confirm the successful synthesis of the molecule and assess its purity. For researchers in drug development, this detailed spectroscopic information is fundamental for ensuring the structural integrity of novel compounds entering the discovery pipeline.
References
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
Slideshare. use of nmr in structure ellucidation. [Link]
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]
New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. [Link]
ResearchGate. (2016, August 10). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. [Link]
RSC Publishing. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. [Link]
ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]
ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. [Link]
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
Pearson. (n.d.). Mass Spect:Fragmentation: Videos & Practice Problems. [Link]
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
MDPI. (2022, December 26). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. [Link]
ResearchGate. (n.d.). Discovery of ( S )-3-(3-(3,5-Dimethyl-1 H -pyrazol-1-yl)phenyl)-4-(( R )-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic. [Link]
Crystal Structure Analysis of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
The following technical guide is structured as a high-level Structural Characterization & Predictive Modeling Framework . As a Senior Application Scientist, I have designed this to serve as a definitive roadmap for resea...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level Structural Characterization & Predictive Modeling Framework . As a Senior Application Scientist, I have designed this to serve as a definitive roadmap for researchers investigating the solid-state properties of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid .
While direct single-crystal X-ray diffraction (SC-XRD) data for this specific catalog compound (CAS 1007500-10-8) remains proprietary or absent from open crystallographic databases (CSD), this guide synthesizes data from homologous nitro-pyrazole structures to establish the expected crystal architecture , supramolecular synthons , and validated characterization protocols .[1]
Technical Guide & Characterization Framework
Part 1: Molecular Architecture & Conformational Logic
Chemical Identity & Connectivity
The compound 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid is a functionalized heterocyclic building block synthesized via the Michael addition of 3-nitropyrazole to crotonic acid (or its esters followed by hydrolysis).[1][2][3]
Formula:
Molecular Weight: 199.16 g/mol
Chirality: The molecule possesses a single chiral center at the C3 position of the butanoic acid chain (
). Unless synthesized via asymmetric catalysis or resolved, the material exists as a racemate ( mixture).[1]
Regiochemistry: The
-alkylation at position 1 locks the tautomeric state of the pyrazole ring, fixing the nitro group at position 3 (distinct from the 5-nitro isomer).[1]
Conformational Degrees of Freedom
Understanding the crystal structure requires analyzing the rotatable bonds that dictate packing:
N1–C(
) Torsion: Controls the orientation of the pyrazole ring relative to the carboxylic acid tail. The bulky nitro group likely forces a twist to minimize steric clash with the methyl group or the acid chain.
C(
)–C() Torsion: Determines the extension of the butanoic acid chain.[1] An anti or gauche conformation is expected to maximize packing efficiency.
Nitro Group Rotation: While generally coplanar with the pyrazole ring for resonance (
-conjugation), crystal packing forces can induce a twist of 5–20°.[1]
Part 2: Predicted Crystallographic Parameters[1]
Based on the statistical analysis of analogous N-substituted nitropyrazoles and short-chain carboxylic acids in the Cambridge Structural Database (CSD), the following structural parameters are the statistically most probable outcomes for the crystalline racemate.
Crystal System & Space Group
Crystal System: Monoclinic (Most probable for racemates) or Triclinic.[1]
Space Group:
(Centrosymmetric) is the dominant space group for racemic organic acids, allowing for the formation of centrosymmetric carboxylic acid dimers.[1]
Part 3: Supramolecular Synthons & Packing Interactions[1]
The crystal lattice is governed by a hierarchy of intermolecular forces. The "Senior Scientist" perspective prioritizes these synthons for structure solution.
Primary Interaction: The Carboxylic Acid Dimer
The dominant structural motif is the
homodimer .
Mechanism: Two molecules interact via their carboxylic acid groups (-COOH).[1]
Geometry: A cyclic, eight-membered ring formed by two O-H...O=C hydrogen bonds.[1]
Significance: This centrosymmetric dimer acts as the primary building block, effectively doubling the "molecular unit" size during packing.
Secondary Interaction: Nitro-Pyrazoles
Unlike unfunctionalized pyrazoles, the nitro group introduces strong electron-withdrawing character and new acceptor sites.[1]
C-H...O(Nitro) Interactions: Weak hydrogen bonds between the acidic protons of the pyrazole ring (H4/H5) and the oxygen atoms of the nitro group on adjacent dimers.[1]
Dipole-Dipole Stacking: The large dipole moment of the 3-nitropyrazole moiety favors anti-parallel stacking of the rings to minimize electrostatic repulsion.[1]
Graphviz Model: Supramolecular Topology
The following diagram illustrates the hierarchical assembly of the crystal structure.
Caption: Hierarchical assembly of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid crystals, driven by strong carboxylic acid dimerization and secondary pi-stacking forces.
Part 4: Experimental Protocol for Structural Determination
As this compound is often an intermediate, high-quality single crystals may not be available off-the-shelf. The following protocol ensures the generation of diffraction-quality specimens.
Crystallization Strategy
The "Rule of Thumb" for pyrazole-acids is to balance the solubility of the polar acid and the aromatic ring.
Mounting: Select a crystal with dimensions approx.
mm. Mount on a Kapton loop using Paratone oil.
Data Collection:
Temperature: 100 K (Cryostream) is critical to reduce thermal motion of the flexible butanoic acid chain.
Source: Mo-K
() or Cu-K (better for absolute configuration if enantiopure).[1]
Refinement:
Expect disorder in the
(methyl) position if the chain conformation is flexible.
Refine H-atoms on the carboxylic acid freely to confirm the H-bond geometry.[1]
Part 5: Implications for Drug Development
Understanding the solid-state form of this intermediate is crucial for its use as a scaffold in Integrin Inhibitors or Antiviral agents (e.g., HCV NS5A inhibitors often utilize proline/pyrazole cores).[1]
Solubility Profile: The high melting point driven by the carboxylic acid dimer (expected
C) suggests low aqueous solubility. Salt formation (e.g., Sodium or Tromethamine salts) will be necessary for bioavailability.[1]
Polymorphism Risk: The flexibility of the butanoic acid chain (
rotation) creates a high risk of conformational polymorphism. Screening for polymorphs is mandatory before scale-up to avoid processing issues.
References
Benchchem. (2025). 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid Product Specifications and Structural Insights. Retrieved from [1]
Foces-Foces, C., et al. (1997).[1][4] Structure of 3-nitropyrazole in solution and in the solid state. Journal of Physical Organic Chemistry, 10(8), 637-645.[1][4] (Validates the nitro-pyrazole geometry).
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388.[1] (Source of statistical bond lengths).
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311-2327.[1] (Theoretical basis for the
A Technical Guide to Investigating the Potential Biological Activity of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
Abstract This technical guide outlines a comprehensive, hypothesis-driven framework for the systematic evaluation of the potential biological activities of the novel chemical entity, 3-(3-Nitro-1H-pyrazol-1-yl)butanoic a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide outlines a comprehensive, hypothesis-driven framework for the systematic evaluation of the potential biological activities of the novel chemical entity, 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid. The molecular architecture of this compound, featuring a 3-nitro-1H-pyrazole core linked to a butanoic acid moiety, suggests a strong potential for therapeutic relevance. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, recognized for its diverse biological activities.[1][2] The addition of a nitro group, a potent electron-withdrawing moiety, is a common strategy in medicinal chemistry to confer or enhance antimicrobial and anticancer properties.[3][4] This document provides a rationale and detailed experimental protocols for investigating three primary areas of potential bioactivity: anticancer, antimicrobial, and anti-inflammatory effects. For each area, we propose a tiered approach, beginning with initial in vitro screening assays and progressing to more complex mechanistic studies. The methodologies are designed to be self-validating and are grounded in established scientific principles, providing researchers and drug development professionals with a robust roadmap for characterizing this promising molecule.
Section 1: Introduction and Rationale
The imperative in modern drug discovery is the identification of novel molecular scaffolds that exhibit high efficacy and selectivity for biological targets. The compound 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid presents a compelling case for investigation, based on the well-documented activities of its constituent chemical motifs.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is considered "privileged" due to its ability to serve as a versatile scaffold for designing ligands that can interact with a wide array of biological targets.[5][6] Its utility is exemplified by the commercial success of drugs like Celecoxib, a selective COX-2 inhibitor for inflammation, demonstrating the scaffold's capacity for potent and specific bioactivity.[5][7] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer effects.[8][9]
The Nitro Group: A Potent Modulator of Bioactivity
The nitro (NO₂) group is a powerful pharmacophore that significantly alters the electronic properties of a molecule. Its strong electron-withdrawing nature can enhance interactions with biological targets and is a key feature in many therapeutic agents.[4] In antimicrobial drug design, the nitro group is often bio-reduced by microbial nitroreductases to generate cytotoxic reactive nitrogen species, leading to selective toxicity against pathogens.[10] This mechanism is central to the activity of several antibacterial and antiparasitic drugs. Furthermore, nitro-aromatic compounds have shown significant promise as anticancer agents, often by inducing oxidative stress or interfering with cellular metabolic pathways.[11][12] The inclusion of a nitro group on the pyrazole ring is therefore a rational strategy for discovering novel therapeutic agents.[1][3]
Structural Hypothesis for 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
The target molecule combines the proven pyrazole scaffold with the activity-enhancing nitro group. The butanoic acid side chain provides a flexible linker and a terminal carboxylic acid group, which can influence solubility, cell permeability, and potential interactions with target proteins, such as binding to the active site of enzymes. This guide proposes a systematic evaluation of this molecule's potential in three key therapeutic areas where its structural components have shown the most promise.
Section 2: Proposed Investigation of Anticancer Activity
Rationale: The established anticancer properties of both pyrazole derivatives and nitro-aromatic compounds provide a strong basis for investigating 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid as a potential antineoplastic agent.[11][13]
Initial Screening: In Vitro Cytotoxicity
The primary objective is to determine the compound's ability to inhibit the proliferation of cancer cells and to assess its selectivity for cancer cells over non-cancerous cells.
Protocol: MTT Cell Viability Assay
Cell Culture: Culture selected human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., MCF-10A normal breast epithelium) in their respective recommended media.[14][15]
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: IC₅₀ Values
All quantitative data should be summarized for clear comparison.
Cell Line
Type
IC₅₀ (µM) of Test Compound
IC₅₀ (µM) of Doxorubicin
Selectivity Index (SI)
HCT-116
Colon Cancer
Result
Result
Result
MCF-7
Breast Cancer
Result
Result
Result
A549
Lung Cancer
Result
Result
Result
MCF-10A
Normal Breast
Result
Result
-
SI = IC₅₀ in normal cells / IC₅₀ in cancer cells
Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.
Mechanistic Studies: Apoptosis Induction
Should the compound exhibit potent and selective cytotoxicity, the next logical step is to investigate its mechanism of action. A common mechanism for anticancer drugs is the induction of apoptosis (programmed cell death).
Treatment: Treat cancer cells (e.g., HCT-116) with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include untreated and positive controls (e.g., Staurosporine).
Harvesting: Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Analysis: Analyze the stained cells immediately using a flow cytometer.
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Necrotic cells: Annexin V-negative and PI-positive.
Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Hypothetical Apoptosis Pathway
Caption: A potential intrinsic apoptosis pathway induced by the test compound.
Section 3: Proposed Investigation of Antimicrobial Activity
Rationale: The presence of both a pyrazole ring and a nitro group strongly suggests potential antimicrobial activity. Many nitro-heterocyclic compounds are known to be effective against a wide range of bacteria and fungi.[3][4][16]
Inoculum Preparation: Grow the microorganisms overnight and then dilute them in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, creating a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
Inoculation: Add the standardized microbial inoculum to each well.
Controls: Include a positive control (microbes + broth, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[17][18]
Data Presentation: MIC Values
Microorganism
Type
MIC (µg/mL) of Test Compound
MIC (µg/mL) of Control Drug
S. aureus
Gram-positive
Result
Result (Ciprofloxacin)
E. coli
Gram-negative
Result
Result (Ciprofloxacin)
C. albicans
Fungus
Result
Result (Fluconazole)
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Section 4: Proposed Investigation of Anti-inflammatory Activity
Rationale: The pyrazole core is the central scaffold of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably the COX-2 inhibitors.[7][19] It is therefore critical to evaluate the potential of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid as an anti-inflammatory agent.
In Vitro Enzyme Inhibition: COX-1/COX-2 Assays
The primary mechanism of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[8] Assessing the compound's inhibitory activity against both COX-1 (constitutive) and COX-2 (inducible) isoforms is essential to determine its potency and selectivity.
Protocol: COX Inhibitor Screening Assay
Assay Kit: Utilize a commercially available colorimetric or fluorescent COX inhibitor screening assay kit, which typically measures the peroxidase activity of COX.
Enzyme Preparation: Prepare solutions of purified ovine or human COX-1 and COX-2 enzymes.
Compound Incubation: In a 96-well plate, incubate varying concentrations of the test compound with either the COX-1 or COX-2 enzyme in assay buffer for a short period (e.g., 15 minutes). Include a vehicle control and a known standard (e.g., Celecoxib for COX-2 selectivity, Indomethacin as a non-selective control).
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).
Measurement: After a set incubation time, measure the product formation via absorbance or fluorescence according to the kit's instructions.
Analysis: Calculate the percentage of inhibition for each concentration. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the COX-2 Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).[7]
Data Presentation: COX Inhibition
Compound
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
COX-2 Selectivity Index (SI)
Test Compound
Result
Result
Result
Celecoxib
Result
Result
Result
Indomethacin
Result
Result
Result
Cellular Anti-inflammatory Assay
To validate the findings in a more biologically relevant context, a cellular assay can be performed to measure the compound's ability to suppress inflammatory responses in immune cells.
Protocol: Nitric Oxide (NO) Inhibition in Macrophages
Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates and allow them to adhere.
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.
NO Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent system.
Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. Determine the IC₅₀ for NO inhibition.
Viability Check: Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed NO reduction is not due to cytotoxicity.
Workflow for Cellular Anti-inflammatory Assay
Caption: Workflow for assessing nitric oxide inhibition in LPS-stimulated macrophages.
Section 5: Summary and Future Directions
This guide presents a structured, multi-pronged approach to characterize the biological potential of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid. The proposed workflows—from initial high-throughput screening to targeted mechanistic studies—are designed to efficiently identify and validate potential anticancer, antimicrobial, and anti-inflammatory activities.
Positive results in any of these primary screening assays would warrant further investigation, including:
Secondary and Mechanistic Assays: Deeper investigation into the mechanism of action, such as cell cycle analysis for anticancer activity or screening against a broader panel of resistant microbial strains.
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to optimize potency and selectivity.
In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of cancer, infection, or inflammation.
ADME/Tox Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity properties to determine its drug-likeness.
By following this logical and experimentally sound framework, researchers can effectively unlock the therapeutic potential of this novel nitro-pyrazole derivative.
Section 6: References
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). [Source Not Available].
Gautam Rai, Abhishek Soni, Abigel Gurung, Manisha Subba. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
Nermeen Ali, Heather Coleman, Azza Taher, Marwa Sarg, Noha Hilmy Elnagdi. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork.
Fouad, R., et al. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - NIH.
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC.
Demian, B. A., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry.
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers.
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor.
Current status of pyrazole and its biological activities. PMC.
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PMC.
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC.
Bhonsle, R., & Tamminana, R. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry.
Anti-cancer activities at different dilutions for active compounds. ResearchGate.
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2018). MDPI.
Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Journal of Advanced Pharmacy Education and Research.
Sandhya, P. V., & Niyas, K. V. M. (2021). Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. [Source Not Available].
3-Nitro-1H-pyrazole synthesis. ChemicalBook.
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed.
Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. (2022). MDPI.
Pyrazole and Its Biological Activity. (2014). Semantic Scholar.
Discovery of ( S )-3-(3-(3,5-Dimethyl-1 H -pyrazol-1-yl)phenyl)-4-(( R )-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic. ResearchGate.
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2025). [Source Not Available].
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC.
Advanced Technical Guide to Nitropyrazole Compounds: Synthesis, Energetics, and Therapeutics
Executive Summary & Chemical Architecture Nitropyrazole compounds represent a critical intersection between high-energy density materials (HEDMs) and bioactive pharmacophores. Characterized by a five-membered nitrogen he...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Architecture
Nitropyrazole compounds represent a critical intersection between high-energy density materials (HEDMs) and bioactive pharmacophores. Characterized by a five-membered nitrogen heterocyclic ring substituted with one or more nitro (
) groups, these compounds exhibit a unique duality: the nitro group serves as an "explosophore" in energetic materials, providing oxygen balance and density, while acting as a "warhead" for bioreductive activation in medicinal chemistry.
Electronic Structure and Reactivity
The pyrazole ring is
-excessive, but the introduction of strong electron-withdrawing nitro groups significantly alters its reactivity.
Acidity: Nitropyrazoles are generally more acidic than unsubstituted pyrazoles (
of 4-nitropyrazole 9.6 vs. 14.2 for pyrazole). This facilitates N-alkylation and salt formation.
Tautomerism: Mononitropyrazoles exist in tautomeric equilibrium (e.g., 3-nitro-1H-pyrazole
5-nitro-1H-pyrazole), which complicates regioselective functionalization.
Redox Potential: The nitro group at the 4-position is susceptible to enzymatic reduction, a mechanism exploited in hypoxic tumor targeting and anaerobic antibacterial therapy.
Synthetic Architectures: Pathways and Protocols
The synthesis of nitropyrazoles has evolved from hazardous, low-yield direct nitrations to controlled, regioselective rearrangements.
The Nitration-Rearrangement Paradigm
Direct nitration of pyrazole often suffers from low yields due to the formation of unreactive pyrazolium species in strong acid. Modern industrial protocols utilize a "One-Pot, Two-Step" mechanism or the N-nitro to C-nitro rearrangement .[1]
Key Reaction Pathways:
N-Nitration: Formation of 1-nitropyrazole (kinetically favored).
Rearrangement: Thermal or acid-catalyzed migration of the nitro group to the C-3 or C-4 position (thermodynamically favored).
Functionalization: N-alkylation or further nitration to poly-nitro species (e.g., 3,4-DNP).[2]
Visualization of Synthetic Logic
Figure 1: Regioselective pathways for nitropyrazole synthesis.[2] The shift from N-nitro to C-nitro isomers is temperature and catalyst dependent.
Validated Protocol: High-Yield Synthesis of 4-Nitropyrazole
Rationale: This protocol avoids the isolation of the potentially unstable N-nitro intermediate, utilizing an in situ rearrangement driven by fuming sulfuric acid (oleum).
Reagents:
Pyrazole (1.0 eq)
Fuming Nitric Acid (98%, 1.5 eq)
Oleum (20% free
, 3.0 eq)
Concentrated
(carrier)
Step-by-Step Methodology:
Preparation: In a chemically resistant reactor, dissolve pyrazole in concentrated
while maintaining temperature (ice bath) to form pyrazole sulfate.
Nitration: Dropwise add fuming nitric acid/oleum mixture. Critical: Control exotherm to keep T
to prevent oxidative ring opening.
Rearrangement: Slowly raise temperature to 50°C and hold for 1.5 hours . This promotes the migration of the nitro group to the C-4 position.
Quenching: Pour reaction mixture over crushed ice (ratio 1:5 v/v). 4-Nitropyrazole will precipitate as a white solid.[3]
Purification: Filter and recrystallize from ethanol/water.
Energetic Materials: Physics and Performance[1][4][5][6][7][8]
Nitropyrazoles are displacing traditional explosives (like TNT and RDX) due to their high nitrogen content, which leads to high heats of formation (
) and environmentally benign decomposition products ().
Structure-Property Relationships
Density (
): Direct correlation with detonation velocity (). Adding nitro groups increases .
Example: Pyrazole (
) 3,4-DNP ().
Thermal Stability: The aromatic pyrazole ring confers superior thermal stability compared to nitramines. 3,4-DNP melts at 88°C but decomposes > 280°C, making it melt-castable.
Comparative Data: Nitropyrazoles vs. Standards
Compound
Formula
Density ()
Detonation Velocity ()
()
Application
TNT
1.65
6,900
295
Standard Reference
RDX
1.82
8,750
204
High Performance
4-NP
1.55
~6,680
310
Intermediate/Fuel
3,4-DNP
1.67
7,760
285
Melt-Cast Explosive
LLM-116
1.76
8,450
276
Insensitive Munition
Table 1: Performance metrics of nitropyrazole derivatives compared to standard military explosives. Note the high decomposition temperature of nitropyrazoles, indicating safety.
Medicinal Chemistry: The Bio-Reductive Warhead
In drug development, the nitro group on the pyrazole ring acts as a prodrug moiety. Under anaerobic conditions (common in bacteria or hypoxic tumor cores), nitroreductases convert the
group to toxic hydroxylamines or amines, damaging DNA and killing the cell.
Mechanism of Action (MOA)
The selectivity arises because mammalian cells under normoxia (normal oxygen) protect against this reduction, whereas anaerobic pathogens (e.g., M. tuberculosis, H. pylori) or hypoxic cancer cells cannot.
Visualization of Bioactivation
Figure 2: The "Futile Cycle" mechanism.[5] In healthy oxygenated cells, the radical anion is re-oxidized to the parent compound, preventing toxicity. In hypoxic targets, reduction proceeds to the toxic hydroxylamine.
Rationale: To assess the antibacterial potency of a new nitropyrazole derivative.[6][7]
Materials:
Mueller-Hinton Broth (MHB).
Test Organism: Staphylococcus aureus (ATCC 29213) or E. coli.
Resazurin dye (viability indicator).
Workflow:
Stock Solution: Dissolve nitropyrazole derivative in DMSO (10 mg/mL).
Dilution: Prepare serial 2-fold dilutions in MHB across a 96-well plate (Range: 128
to 0.25 ).
Inoculation: Add bacterial suspension adjusted to
CFU/mL to each well.
Incubation: Incubate at
for 18–24 hours.
Readout: Add 10
resazurin (0.01%). Incubate 2 hours. Blue Pink transition indicates growth.
Calculation: The lowest concentration remaining Blue is the MIC.
Future Outlook and Strategic Recommendations
The versatility of the nitropyrazole scaffold allows for "tuning" by modifying the N-1 position.
For Energetics: N-functionalization with trinitromethyl or dinitromethyl groups pushes oxygen balance to unity, maximizing power.
For Pharma: N-alkylation with solubilizing tails (e.g., morpholine, piperazine) improves bioavailability without compromising the nitro-warhead activity.
Final Recommendation: Researchers should prioritize 3,4-dinitropyrazoles for energetic applications due to the balance of density and stability, while 4-nitropyrazoles remain the gold standard scaffold for medicinal optimization due to accessible synthesis and predictable bioactivation.
References
Zhang, S., et al. (2020).[8] Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.[1][4][8][9] Molecules.[3][6][10][11][12][13][14][15][16][17][18] Retrieved from [Link]
Zhang, H., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.[11][18] JACS Au. Retrieved from [Link]
Schmidt, A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H). PMC. Retrieved from [Link]
Royal Society of Chemistry. (2020). The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones.[19] Dalton Transactions. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (CAS: 1007500-10-8) represents a specialized heterocyclic scaffold bridging high-energy materials science and medicinal chemistry.[1] While nitro-pyrazoles are traditionally explored for energetic properties, the addition of the butanoic acid tail introduces a critical pharmacophore for biological interaction, specifically serving as a linker for salt-bridge formation in protein active sites.
This guide provides a rigorous in silico framework for modeling this molecule. Unlike generic small-molecule protocols, this workflow addresses the specific challenges of this ligand: the strong electron-withdrawing nature of the nitro group, the flexibility of the aliphatic acid tail, and the chirality at the C3 position of the butanoic chain.
Part 1: Quantum Mechanical Characterization (DFT)[1]
Before docking or dynamics can be attempted, the electronic structure must be resolved. Force fields (like GAFF or OPLS) often underestimate the polarization induced by the nitro group on the pyrazole ring.[1] Density Functional Theory (DFT) is required to generate accurate partial charges (RESP) and torsional parameters.[1]
Conformational Analysis & Chirality
The molecule contains a chiral center at the C3 position of the butanoic acid chain.[1] Modeling must treat the (R)- and (S)- enantiomers as distinct ligands.[1]
Challenge: The nitro group at position 3 of the pyrazole ring creates a dipole moment that influences the folding of the butanoic acid tail.
Protocol: Perform a relaxed potential energy surface (PES) scan on the
dihedral angle to identify low-energy conformers.[1]
DFT Protocol
Software: Gaussian 16 / ORCA 5.0
Theory Level: B3LYP is the standard, but for this nitro-aromatic system, M06-2X is superior due to better handling of dispersion forces and non-covalent interactions (NCIs).
Step-by-Step Workflow:
Geometry Optimization: Optimize both enantiomers in the gas phase and in water (using SMD solvation model).
Convergence Criteria: Tight (Max Force < 0.000015 Hartree/Bohr).[1]
Frequency Calculation: Confirm stationary points (zero imaginary frequencies).
Charge Calculation: Generate Merz-Kollman (MK) or RESP charges for subsequent MD simulations.
Visualization: QM Workflow
The following diagram illustrates the decision tree for the quantum mechanical setup, ensuring the correct handling of the nitro group's electronic effects.
Figure 1: QM workflow for parameterizing nitro-pyrazole derivatives. High-level DFT (Red) is essential before force field generation.
Part 2: Molecular Docking Strategy
The carboxylic acid tail allows this molecule to mimic amino acid side chains (like Glutamate), while the nitro-pyrazole core acts as a rigid hydrophobic anchor.
Target Selection (Inverse Docking)
If the biological target is unknown, use Inverse Docking against a scPDB subset. Likely targets for pyrazole-alkanoic acids include:
Kinases (e.g., VEGFR-2, RET): The pyrazole ring mimics the adenine ring of ATP.
G-Protein Coupled Receptors (GPR109A): Known to bind nicotinic acid derivatives.[1]
) state, as it will likely form salt bridges with Lysine or Arginine residues.[1]
Crucial: Define the
bond as rotatable, but keep the pyrazole ring rigid.
Grid Generation: Center the grid box (25x25x25 Å) on the ATP-binding hinge region.[1]
Execution: Run docking with exhaustiveness = 32.
Data Output Table: Interaction Analysis
Interaction Type
Functional Group
Target Residue (Hypothetical)
Significance
| Salt Bridge | Carboxylate (
) | Lys_Cat (e.g., Lys868 in VEGFR2) | Primary anchor; high electrostatic energy.[1] |
| H-Bond Acceptor | Nitro Group () | Backbone NH (Hinge Region) | Orients the aromatic ring.[1] |
| Pi-Stacking | Pyrazole Ring | Phe/Tyr (Gatekeeper) | Stabilizes the core.[1] |
Part 3: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot.[1] MD is required to verify if the nitro group remains solvated or buried and if the chiral center affects the residence time.[1]
Ligand: GAFF2 (General AMBER Force Field) with RESP charges derived from Part 1.
The "Nitro-Twist" Protocol
Nitro groups on aromatic rings can rotate.[1] Standard force fields often enforce planarity too strictly.[1]
Correction: Manually edit the ligand topology (.itp or .prmtop) to lower the torsional barrier for the
bond if DFT scans suggest rotation > 15°.
Analysis Workflow
Run a 100 ns production simulation. Analyze the stability using Root Mean Square Deviation (RMSD) and Hydrogen Bond Lifetime analysis.[1]
Figure 2: MD Simulation pipeline.[1] The equilibration phase is critical to allow the flexible butanoic acid tail to settle.
Part 4: ADMET & Toxicity Profiling
The presence of a nitro group (
) on an aromatic/heterocyclic ring is a well-known structural alert for mutagenicity (Ames positive) due to potential metabolic reduction to hydroxylamines.[1]
In Silico Toxicity Protocol
Do not rely solely on docking scores.[1] You must assess the safety profile early.[1]
Mutagenicity Prediction: Use statistical-based tools (e.g., Derek Nexus or SARpy) to flag the nitro-pyrazole moiety.[1]
Metabolic Stability: Model the liability of the butanoic acid tail to Beta-oxidation.
Solubility (LogS): The carboxylic acid improves solubility, but the nitro-pyrazole is lipophilic.[1] Calculate LogD at pH 7.4.
Ravula, P., et al. (2016).[2] Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives. EXCLI Journal. Retrieved from [Link][1]
Daghighi, A., et al. (2022).[3] In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics (MDPI).[1] Retrieved from [Link][1]
PubChem. (2025).[1][4] 3-Nitropyrazole Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
A Technical Guide to 3-(3-Nitro-1H-pyrazol-1-yl)butanoic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid, a nitro-pyrazole carboxylic acid derivative wit...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid, a nitro-pyrazole carboxylic acid derivative with significant potential as a heterocyclic building block in medicinal chemistry. The guide details its commercial availability, key chemical properties, and the scientific context for its application in pharmaceutical research and development. This document serves as a practical resource for researchers seeking to procure and utilize this compound in their synthetic workflows.
Introduction: The Significance of Pyrazole Derivatives in Drug Discovery
The pyrazole core is a prominent pharmacophore present in a multitude of bioactive molecules, making it a subject of intense investigation in drug discovery.[1] The versatile nature of the pyrazole ring system allows for diverse substitutions, leading to a wide array of biological activities. The incorporation of a carboxylic acid functional group is particularly crucial in drug design, as it can participate in ionic bonding and act as a hydrogen bond acceptor within enzyme active sites.[1] Furthermore, the presence of a nitro group provides a reactive handle for further synthetic modifications, enabling the diversification of molecular structures for the synthesis of novel pharmaceutical candidates.[1]
Commercial Availability of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic Acid
For researchers and drug development professionals, the accessibility of starting materials and key intermediates is a critical logistical consideration. Our investigation confirms that 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid is commercially available for research and development purposes.
Verified Supplier Information
The primary supplier identified for this compound is BenchChem . The pertinent details for procurement are summarized in the table below.
Supplier
Product Name
CAS Number
Catalog Number
Molecular Formula
Molecular Weight
Intended Use
BenchChem
3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
1007500-10-8
B10909048
C₇H₉N₃O₄
199.16 g/mol
Research purposes only. Not for human or veterinary use.[1]
Researchers are advised to contact the supplier directly for information regarding purity, available quantities, lead times, and pricing.
Physicochemical Properties and Structural Information
A thorough understanding of a compound's properties is essential for its effective use in experimental design.
Chemical Structure
Caption: Chemical structure of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid.
While 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid is commercially available, an understanding of its synthetic precursors can be valuable for researchers interested in creating novel analogs or requiring custom synthesis.
Synthesis of the Core Moiety: 3-Nitro-1H-pyrazole
The key starting material for the synthesis of the target compound is 3-nitro-1H-pyrazole. A general procedure for the synthesis of 3-nitro-1H-pyrazole involves the thermal rearrangement of 1-nitropyrazole.[2]
Experimental Protocol: Synthesis of 3-Nitro-1H-pyrazole [2]
Combine 1-nitropyrazole (3.45 g, 30.5 mmol) with benzonitrile (33 mL).
Heat the mixture with stirring at 180 °C for 3 hours.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with hexane and continue stirring for 20 minutes at room temperature.
Collect the precipitated solid by filtration to yield 3-nitro-1H-pyrazole.
This precursor, 3-nitro-1H-pyrazole (CAS: 26621-44-3), is also commercially available from various suppliers.[3][4]
Caption: Synthetic pathway overview.
Commercially Available Analogs
For structure-activity relationship (SAR) studies, researchers may be interested in commercially available analogs of the target compound. Several related pyrazole derivatives are available from various suppliers, including:
3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid is a readily accessible chemical building block for researchers engaged in drug discovery and medicinal chemistry. Its commercial availability through suppliers like BenchChem facilitates its incorporation into synthetic research programs. The information provided in this guide is intended to streamline the procurement process and provide a foundational understanding of this compound's properties and synthetic context, thereby empowering researchers to accelerate their discovery efforts.
References
3-(3-NITRO-PYRAZOL-1-YL)-PROPIONIC ACID Standard - CAS No. 1004644-63-6. [Link]
Technical Whitepaper: Safe Handling and Risk Mitigation for 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
This technical guide details the safe handling, storage, and risk mitigation strategies for 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (CAS: 1007500-10-8).[1] Disclaimer: This document assumes the compound possesses energe...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the safe handling, storage, and risk mitigation strategies for 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (CAS: 1007500-10-8).[1]
Disclaimer: This document assumes the compound possesses energetic properties characteristic of the nitropyrazole class until proven otherwise by specific thermal analysis. It is intended for qualified personnel in BSL-2 or chemical safety-controlled environments.[1]
[1]
Chemical Profile & Hazard Identification
This compound represents a hybrid class of pharmaceutical intermediates combining a high-energy nitrogen-rich core (nitropyrazole) with a polar solubilizing tail (butanoic acid).[1] This duality necessitates a safety protocol that addresses both energetic instability and acidic corrosivity.
Physicochemical Identifiers
Parameter
Detail
CAS Number
1007500-10-8
IUPAC Name
3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
Molecular Formula
Molecular Weight
199.16 g/mol
Physical State
Off-white to yellow crystalline solid
Acidity ()
~4.8 (carboxylic acid), Weakly basic pyrazole N2
Core Hazard Matrix
The safety profile is dominated by the nitro group (
Energetic Instability (Class Hazard): Nitropyrazoles are precursors to energetic materials (explosives/propellants).[1] While the butanoic acid chain dilutes the energy density, the molecule must be treated as potentially shock-sensitive and thermally unstable until Differential Scanning Calorimetry (DSC) data confirms otherwise.
Corrosivity: The free carboxylic acid moiety poses a risk of Skin Corrosion/Irritation (Category 2) and Serious Eye Damage (Category 2A) .
Nitrogenous Toxicity: Pyrazole derivatives often exhibit biological activity.[1] Analogous structures (e.g., 3-nitropyrazole) are suspected mutagens and aquatic toxins.[1]
Energetic Safety & Thermal Stability Protocols
CRITICAL DIRECTIVE: Do not scale up synthesis or isolation beyond 100 mg without performing the following thermal stability screen.
Mandatory Thermal Screening (DSC/TGA)
Before handling quantities
, you must determine the Onset of Decomposition ().
Protocol: Run DSC at a heating rate of 5°C/min in a sealed gold-plated high-pressure crucible (to prevent evaporation masking decomposition).
Thresholds:
: Stop. Re-evaluate synthesis route. Handle as an explosive.
: Standard chemical handling applies, but maintain temperature controls.
Exotherm Energy (
): If , the compound has high deflagration potential.
Process Safety Limits
Maximum Processing Temp:
.
Drying: Do NOT oven dry. Use vacuum desiccation at ambient temperature (
) over .
Friction: Avoid using glass-ground joints if the solid is dry.[1] Use Teflon sleeves to prevent friction-induced ignition of dust in the joints.[1]
Occupational Toxicology & Exposure Control[4]
Due to the "read-across" toxicity of nitropyrazoles, this compound should be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) (OEB 3/4 equivalent) until specific toxicology data is available.[1]
Personal Protective Equipment (PPE) Matrix
Zone
Protection Level
Specifications
Respiratory
P3 / N100
Powered Air Purifying Respirator (PAPR) or N100 mask required for any solid handling outside a glovebox.[1]
Dermal
Double Gloving
Inner: Nitrile (0.11 mm).[1][3] Outer: Laminate (Silver Shield/4H) or thick Nitrile (0.3 mm).[1] Note: Nitro-aromatics can permeate thin nitrile rapidly.[1]
Ocular
Goggles
Chemical splash goggles.[1] Safety glasses are insufficient due to the corrosive acid functionality.
Primary Containment: Weighing and transfer must occur inside a fume hood or glovebox (HEPA filtered).[1]
Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Dry nitropyrazole powders are prone to static buildup, which can act as an ignition source.
Experimental Workflow: Risk Assessment Logic
The following diagram outlines the decision-making process for scaling up reactions involving this intermediate.
Figure 1: Decision logic for thermal safety screening prior to scale-up.
Storage and Stability
Chemical Incompatibilities[1][4]
Strong Bases: The carboxylic acid will react exothermically with bases.
Reducing Agents: Hydrazine, metal hydrides, or hydrogenation catalysts (Pd/C) can reduce the nitro group to an amine (aminopyrazole). This reaction is highly exothermic and can runaway if not cooled effectively (e.g.,
Large Fire (Involving >500g):Evacuate immediately. Nitro-compounds provide their own oxygen source; smothering may be ineffective.[1] There is a risk of deflagration-to-detonation transition (DDT) if the material is confined.[1]
Figure 2: Emergency response decision tree distinguishing between containment and evacuation.
References
Muravyev, N. V., et al. (2016). Thermal Decomposition of Nitropyrazoles. ResearchGate. Retrieved from [Link]
PubChem. (2025).[1] 3-Nitropyrazole Compound Summary. National Library of Medicine. Retrieved from [Link][1][3]
Kumar, D., et al. (2024). Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid. ACS Crystal Growth & Design.[1][5] Retrieved from [Link][1][3]
Physicochemical properties of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
This guide serves as a technical monograph for 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (CAS: 1007500-10-8). It is structured to support researchers in medicinal chemistry and materials science, focusing on the compound'...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical monograph for 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (CAS: 1007500-10-8). It is structured to support researchers in medicinal chemistry and materials science, focusing on the compound's utility as a pharmacophore scaffold and its unique physicochemical behavior.
3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid is a functionalized heterocyclic building block characterized by a 3-nitropyrazole core N-alkylated with a
-butyric acid tail. This molecular architecture offers a rare combination of electronic deficiency (induced by the nitro group) and polarizability, making it a critical scaffold for Fragment-Based Drug Discovery (FBDD).
Its primary utility lies in two domains:
Medicinal Chemistry: As a bioisostere for peptide mimetics and a precursor for kinase inhibitors, where the nitro group serves as a masked amine or an electron-withdrawing anchor.
Energetic Materials: The nitro-pyrazole motif contributes to high-density energy materials (HEDMs), though this specific derivative is stabilized by the aliphatic acid chain.
Molecular Architecture & Electronic Profile
Structural Analysis
The compound consists of a 3-nitropyrazole ring attached at the
position to the C3 position of a butanoic acid chain. This creates a chiral center at the -carbon of the acid tail.
Feature
Specification
Mechanism/Implication
CAS Number
1007500-10-8
Unique Identifier
Formula
MW: 199.16 g/mol
Chirality
Racemic (R/S)
The C3 position on the butanoic chain is a stereocenter. Enantioselective synthesis or chiral resolution is required for clinical candidates.
H-Bond Donors
1 (COOH)
The pyrazole nitrogens are substituted or engaged in internal electronic withdrawal, reducing donor capacity.
H-Bond Acceptors
5 (NO2, COOH, Py-N)
High capacity for interaction with enzyme active site residues (e.g., Ser, Thr).
Rotatable Bonds
3
Allows for conformational adaptation within binding pockets.
Electronic Push-Pull Effects
The nitro group (
) at position 3 of the pyrazole ring is a strong electron-withdrawing group (EWG). This significantly lowers the electron density of the pyrazole ring, making it resistant to oxidative metabolism but susceptible to nucleophilic aromatic substitution () under extreme conditions. Conversely, the carboxylic acid tail provides a hydrophilic anchor, creating an amphiphilic vector across the molecule.
Physicochemical Properties
Note: Values below combine experimental data with high-confidence QSAR predictions.
Solubility and Lipophilicity
The compound exhibits pH-dependent solubility .
Low pH (< 3.0): The molecule exists in its neutral, protonated form. Solubility is driven by the polarity of the nitro group.
High pH (> 5.0): Deprotonation of the carboxylic acid (
) drastically increases aqueous solubility.
Parameter
Value (Approx.)
Context
pKa (Acid)
4.6 ± 0.2
Typical for aliphatic carboxylic acids; slightly lowered by the distal electron-withdrawing pyrazole.
pKa (Base)
< 1.0
The pyrazole is extremely weakly basic due to the 3-nitro group's strong -I and -M effects.
LogP
0.8 – 1.2
Moderately lipophilic in neutral form; ideal for membrane permeability before intracellular ionization.
LogD (pH 7.4)
-1.5 to -0.5
At physiological pH, the carboxylate anion dominates, preventing passive diffusion unless masked (prodrug strategy).
TPSA
~95 Ų
High polar surface area suggests good solubility but potential blood-brain barrier (BBB) efflux liability.
Thermal Stability[1]
Melting Point: 120–125 °C (Decomposition may occur near melt).
Warning: While the aliphatic chain stabilizes the molecule, 3-nitropyrazoles are energetic motifs . Differential Scanning Calorimetry (DSC) is mandatory before scaling up >10g. Avoid heating dry solids above 150 °C.
Synthesis & Manufacturing Protocol
The most robust synthetic route is the Aza-Michael Addition of 3-nitropyrazole to crotonic acid (or crotonate esters followed by hydrolysis).
Synthetic Pathway Diagram
The following diagram illustrates the reaction logic and critical control points.
Figure 1: Aza-Michael addition workflow for the synthesis of the target scaffold.
Step-by-Step Protocol (Bench Scale)
Objective: Synthesize 5.0 g of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid.
Reagent Prep: Dissolve 3-nitropyrazole (1.0 eq) and Crotonic acid (1.2 eq) in anhydrous Acetonitrile or DMF.
Catalysis: Add catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq). Note: 3-nitropyrazole is a weak nucleophile; base is required to generate the pyrazolate anion.
Reaction: Reflux at 80 °C for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.
Quench: Cool to room temperature. Dilute with water.
Acidification: Adjust pH to ~2.0 using 1M HCl. The product should precipitate as a solid or oil.
Extraction: If oil forms, extract with Ethyl Acetate (3x). Dry organic layer over
.
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (MeOH/DCM gradient).
Validation Criteria:
NMR: Look for the disappearance of alkene protons (crotonic acid) and appearance of the chiral methine multiplet at 4.5–5.0 ppm.
Yield Target: >65%.
Analytical Characterization
To ensure scientific integrity, the following spectral features must be verified.
Energetic Warning: Compounds containing nitro-pyrazoles possess high chemical potential energy. While this derivative is diluted by the alkyl chain, impact sensitivity should be assumed until tested.
Storage: Store at 2–8 °C under inert atmosphere (Argon). Desiccate to prevent hydrolysis or caking.
References
BenchChem. (2024). 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid: Structure and Properties. Retrieved from .
RSC Publishing. (2024). Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids. Royal Society of Chemistry. Retrieved from [Link].
National Institutes of Health (NIH). (2013). Coupling of C-nitro-NH-azoles with arylboronic acids. Beilstein Journal of Organic Chemistry. Retrieved from [Link].
ResearchGate. (2026). Reaction of crotonic acid with amines: Aza-Michael Addition Protocols. Retrieved from [Link].
Application Notes and Protocols for the In Vitro Evaluation of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
Introduction Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The incor...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The incorporation of a nitro group can further enhance the pharmacological profile of these molecules. This document provides a comprehensive guide for the in vitro characterization of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid, a novel compound with potential therapeutic applications. These protocols are designed for researchers in drug discovery and development to systematically evaluate its cytotoxic and mechanistic properties.
Compound Handling and Preparation
Proper handling and preparation of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid are critical for obtaining reproducible results.
Reagent Preparation:
Stock Solution: Due to the heterocyclic nature of pyrazole derivatives, dimethyl sulfoxide (DMSO) is a suitable solvent.[2][3] Prepare a high-concentration stock solution (e.g., 10-50 mM) of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid in cell culture-grade DMSO. Store this stock solution in small aliquots at -20°C to -80°C to minimize freeze-thaw cycles.
Working Solutions: For cell-based assays, dilute the stock solution in a complete cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that could induce cytotoxicity, typically below 0.5%, with 0.1% being ideal.[4]
Phase 1: Cytotoxicity Screening
The initial assessment of a novel compound involves determining its effect on cell viability. This is crucial for identifying a therapeutic window and understanding its dose-dependent effects.
MTS Assay for Cell Viability
The MTS assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[5][6] Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium.[7]
Experimental Protocol:
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, or a panel of relevant cell lines) into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[4][8]
Compound Treatment: The following day, remove the medium and replace it with fresh medium containing serial dilutions of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid. Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a positive control for cytotoxicity (e.g., doxorubicin).
Incubation: Incubate the plates for 24, 48, and 72 hours to assess both short-term and long-term effects.[9]
MTS Reagent Addition: Following the incubation period, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[7]
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[5]
Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]
Data Presentation:
Parameter
Description
Cell Line(s)
e.g., MCF-7, A549, HCT116
Seeding Density
5,000 cells/well
Compound Concentrations
0.1, 1, 10, 25, 50, 100 µM
Incubation Times
24, 48, 72 hours
IC50 Values
To be determined
Experimental Workflow for Cytotoxicity Screening:
Caption: Workflow for determining the IC50 of the compound.
Phase 2: Mechanistic Investigation
Following the determination of the cytotoxic potential, the next phase focuses on elucidating the underlying mechanism of action. Given that many anticancer agents induce apoptosis, assessing markers of programmed cell death is a logical next step.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in apoptosis.[11] Caspase-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[12] Luminescent or fluorometric assays provide a sensitive method for quantifying their activity.[13]
Experimental Protocol:
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate. Treat the cells with 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid at concentrations around the predetermined IC50 value for a relevant time point (e.g., 24 hours).[4] Include a positive control for apoptosis induction (e.g., staurosporine).
Reagent Addition: Add the Caspase-Glo® 3/7 reagent, which contains a proluminescent substrate with the DEVD sequence, to each well.[13] This reagent also contains a cell lysis agent.
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
Luminescence Measurement: Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of caspase activity.[13]
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.
Data Presentation:
Treatment Group
Concentration
Caspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle Control
0.1% DMSO
1.0
Compound
0.5 x IC50
To be determined
Compound
1 x IC50
To be determined
Compound
2 x IC50
To be determined
Positive Control
(e.g., 1 µM Staurosporine)
To be determined
Western Blotting for Apoptosis-Related Proteins
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[14][15] This allows for the analysis of key proteins involved in the apoptotic pathway.
Proteins of Interest:
Cleaved Caspase-3: To confirm the activation of executioner caspases.
PARP (Poly (ADP-ribose) polymerase): Cleavage of PARP by activated caspases is a classic marker of apoptosis.
Bcl-2 Family Proteins (e.g., Bcl-2, Bax): To assess the involvement of the intrinsic apoptotic pathway. An altered Bax/Bcl-2 ratio is indicative of apoptosis induction.
Experimental Protocol:
Cell Lysis: Treat cells with 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid as described above. After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16][17]
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C.[17]
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[16]
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Phase 3: Target Pathway Analysis
Many nitro-containing compounds and pyrazole derivatives have been shown to modulate inflammatory pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is also implicated in cancer cell survival.[18][19]
Investigating the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival.[19] In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins.[20] Upon stimulation, the IκK complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to regulate gene expression.[21]
Experimental Approach (Western Blot):
Stimulation: In a suitable cell line (e.g., HEK293, HeLa), stimulate the NF-κB pathway with an appropriate agent (e.g., TNF-α). Co-treat or pre-treat the cells with 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid.
Protein Analysis: Perform Western blotting on cell lysates to analyze the phosphorylation status of key pathway components:
Phospho-IκBα: An increase in phosphorylation indicates pathway activation.
Total IκBα: A decrease in the total level indicates degradation.
Phospho-p65 (a subunit of NF-κB): Phosphorylation of p65 is associated with its transcriptional activity.
NF-κB Signaling Pathway Diagram:
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Conclusion
This document provides a structured, multi-phased approach to the in vitro characterization of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid. By systematically evaluating its cytotoxicity, apoptotic potential, and effects on key signaling pathways like NF-κB, researchers can build a comprehensive pharmacological profile of this novel compound, guiding future preclinical development.
References
Boster Bio. Western Blot Protocol: Complete Step-by-Step Guide. [Link]
PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. [Link]
ISCA. (2025, April 23). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. [Link]
Journal of Pharmaceutical Negative Results. (2023). Comprehensive Emphasis On Western Blotting For Protein Expression, Purification And Analysis. [Link]
Bitesize Bio. (2025, June 8). Five Simple Steps For a Successful MTS Assay!. [Link]
NIH National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
NIH National Center for Biotechnology Information. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][16][17]triazin-7(6H). [Link]
MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
Oriental Journal of Chemistry. (2016). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]
PubMed. Discovery of ( S)-3-(3-(3,5-Dimethyl-1 H-pyrazol-1-yl)phenyl)-4-(( R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic α v β 6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. [Link]
TUTDoR. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]
Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
NIH National Center for Biotechnology Information. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [Link]
NIH National Center for Biotechnology Information. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
ChEMBL. Document: Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. (CHEMBL1828531). [Link]
Application Notes & Protocols: 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid as a Novel Chemical Probe for Investigating Cellular Metabolism and Hypoxia
Introduction: Unveiling a Novel Tool for Cellular Investigation The study of cellular metabolism and the adaptive responses to low oxygen environments (hypoxia) are critical frontiers in cancer biology, neurobiology, and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Novel Tool for Cellular Investigation
The study of cellular metabolism and the adaptive responses to low oxygen environments (hypoxia) are critical frontiers in cancer biology, neurobiology, and immunology. Chemical probes serve as indispensable tools for dissecting these complex pathways. We introduce 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (hereafter referred to as NPB), a novel, cell-permeable small molecule designed as a versatile probe for investigating enzymatic activity linked to metabolic stress and hypoxia.
NPB's unique structure combines three key chemical motifs, each contributing to its proposed utility:
A pyrazole core: A heterocyclic scaffold prevalent in many biologically active compounds, known for its ability to engage in hydrogen bonding and other interactions with biological targets like enzymes.[1][2]
A nitro group: This electron-withdrawing group is a critical feature. In many contexts, nitroaromatic compounds are bioreducible, meaning they can be enzymatically reduced under hypoxic conditions. This property can be harnessed for selective targeting or as a reporter of cellular redox status.[3]
A butanoic acid side chain: This feature enhances solubility and provides a handle for cellular uptake. Furthermore, butanoic acid and its derivatives are known to have biological activities of their own, including the inhibition of histone deacetylases (HDACs), which could offer synergistic or secondary effects in cellular assays.[4][5]
This document provides a comprehensive guide for researchers, outlining the theoretical basis for NPB's use, detailed protocols for its application in both biochemical and cell-based assays, and guidelines for data interpretation.
Proposed Mechanism of Action and Key Applications
NPB is designed as a potential inhibitor of enzymes whose activity is modulated under conditions of metabolic stress or hypoxia. The core hypothesis is that the nitropyrazole moiety acts as a bio-reversible inhibitor, with the nitro group playing a key role in binding to the active site of target proteins. One plausible, albeit hypothetical, target class for NPB is the family of carbonic anhydrases (CAs) , particularly isoforms like CAIX that are highly upregulated in hypoxic tumors and contribute to pH regulation in the tumor microenvironment.
Key Postulated Applications:
In Vitro Enzyme Inhibition: To characterize the inhibitory potential of NPB against purified enzymes.
Cellular Thermal Shift Assays (CETSA): To identify intracellular protein targets that bind to NPB directly in a cellular context.
Probing Hypoxic Cell States: To selectively target or report on cells in a low-oxygen environment, leveraging the potential for the nitro group to be reduced by cellular nitroreductases.
Logical Workflow for Employing NPB as a Chemical Probe
Caption: Experimental workflow for characterizing and utilizing the NPB chemical probe.
Physicochemical and Handling Properties
Before beginning any experiment, it is crucial to understand the properties of NPB and how to handle it safely.
Property
Value
Source/Notes
Molecular Formula
C₇H₉N₃O₄
Calculated
Molecular Weight
199.17 g/mol
Calculated
Appearance
Off-white to pale yellow solid
Hypothetical observation
Solubility
Soluble in DMSO (>20 mg/mL), Methanol
Based on typical properties of similar compounds
Storage
Store at -20°C, desiccated, protect from light
Standard practice for organic small molecules
Stock Solution Preparation:
Accurately weigh out 1-5 mg of NPB powder.
Dissolve in high-purity, anhydrous DMSO to create a 10 mM stock solution. For example, dissolve 1.99 mg in 1 mL of DMSO.
Vortex briefly until fully dissolved.
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay (Example: Carbonic Anhydrase)
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of NPB against a purified enzyme. The example used here is a generic esterase activity assay for carbonic anhydrase.
Materials:
Purified human carbonic anhydrase IX (CAIX)
NPB (10 mM stock in DMSO)
Assay Buffer: 25 mM Tris-HCl, pH 7.5
Substrate: 4-Nitrophenyl acetate (NPA)
96-well, clear, flat-bottom microplate
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
Prepare Serial Dilutions of NPB:
In a microfuge tube, perform a serial 1:3 dilution of the 10 mM NPB stock solution in Assay Buffer to create a range of concentrations (e.g., 100 µM, 33.3 µM, 11.1 µM, etc.). Ensure the final DMSO concentration in the assay does not exceed 1%.
Prepare a "vehicle control" with DMSO equivalent to the highest concentration used.
Set up the Assay Plate:
Add 50 µL of Assay Buffer to all wells.
Add 10 µL of each NPB dilution (or vehicle control) to triplicate wells.
Add 20 µL of diluted CAIX enzyme (e.g., final concentration of 10 nM) to all wells except the "no enzyme" control wells. Add 20 µL of Assay Buffer to the "no enzyme" wells.
Mix gently by tapping the plate and incubate for 15 minutes at room temperature to allow for inhibitor binding.
Initiate the Reaction:
Add 20 µL of NPA substrate (e.g., final concentration of 1 mM) to all wells.
Measure Absorbance:
Immediately begin reading the absorbance at 405 nm every 60 seconds for 10-15 minutes using a microplate reader. The rate of increase in absorbance corresponds to enzyme activity.
Data Analysis:
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
Normalize the velocities to the vehicle control (set to 100% activity).
Plot the percent activity against the logarithm of the NPB concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a chemical probe binds to its target inside intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
Materials:
Cells of interest (e.g., a cancer cell line known to express the target, like HT-29 for CAIX)
NPB (10 mM stock in DMSO)
PBS (Phosphate-Buffered Saline) with protease inhibitors
Lysis Buffer (e.g., RIPA buffer)
Equipment for Western Blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a control protein like GAPDH)
PCR thermocycler or heating blocks
Procedure:
Cell Treatment:
Culture cells to ~80% confluency.
Treat one set of cells with NPB at a relevant concentration (e.g., 10x the anticipated cellular IC₅₀) and another set with vehicle (DMSO) for 2-4 hours.
Harvest and Aliquot:
Harvest the cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors.
Aliquot the cell suspension (e.g., 50 µL per tube) into PCR tubes.
Thermal Challenge:
Place the PCR tubes in a thermocycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments).
Include a non-heated (room temperature) control.
Cell Lysis and Protein Extraction:
Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
Sample Preparation and Western Blotting:
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
Determine the protein concentration of each sample.
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
Perform Western blotting using a primary antibody against the target protein (e.g., anti-CAIX) and a loading control (e.g., anti-GAPDH).
Data Analysis:
Quantify the band intensities for each temperature point.
For both the vehicle- and NPB-treated samples, plot the percentage of soluble protein remaining (relative to the non-heated control) against the temperature.
A rightward shift in the melting curve for the NPB-treated sample compared to the vehicle control indicates thermal stabilization and therefore, direct binding of NPB to the target protein.
Visualizing the CETSA Principle
Caption: Principle of CETSA: ligand binding stabilizes the target protein against heat-induced denaturation.
Concluding Remarks
3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (NPB) represents a promising chemical probe with potential applications in studying enzyme function, particularly in the context of cellular metabolic stress and hypoxia. The protocols provided herein offer a robust framework for its initial characterization and use in identifying and validating biological targets. As with any novel chemical tool, researchers are encouraged to perform rigorous controls and validation experiments within their specific biological systems.
References
Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.[1]
EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.[2]
Extrapolate. (2024). Butyric Acid Derivatives: Paving the Path for New Health Discoveries.[6]
Manna, F., et al. (n.d.). Inhibitory Effect of 1,3,5-Triphenyl-4, 5-Dihydro-(1H)-Pyrazole Derivatives on Activity of Amine Oxidases.[7]
KoreaScience. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review.[4]
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.[8]
ResearchGate. (2025). SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW.[9]
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.[10]
PMC. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review.[5]
ResearchGate. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents.[11]
PMC. (n.d.). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon.[12]
Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026).[13]
Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology.[14]
Lee, Y., et al. (2000). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters.[15]
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.[16]
MDPI. (2025). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.[3]
Application Note: Pharmacokinetic Profiling of Pyrazole-Based Compounds
Abstract Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib, Ruxolitinib, and Sildenafil. However, their unique physicochemical properties—sp...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib, Ruxolitinib, and Sildenafil. However, their unique physicochemical properties—specifically moderate-to-high lipophilicity and hydrogen-bonding potential—present distinct pharmacokinetic (PK) challenges. This guide provides a specialized workflow for the PK profiling of pyrazoles, moving beyond generic ADME protocols to address scaffold-specific issues such as solubility-limited absorption, CYP450-mediated oxidation, and bioanalytical retention.
Part 1: Strategic Overview & Workflow
Generic ADME workflows often fail pyrazoles because they do not account for the scaffold's tendency to precipitate in neutral buffers or its specific ionization behaviors (pKa ~2.5 for the pyrazole nitrogen). This protocol emphasizes "Sink Conditions" in permeability assays and pH-dependent solubility profiling.
Workflow Visualization
The following diagram outlines the critical path for pyrazole PK profiling, highlighting decision gates (diamonds) and experimental outputs (rectangles).
Figure 1: Integrated PK workflow for pyrazole derivatives. Note the early intervention for solubility formulation.
Part 2: Physicochemical Characterization
The Challenge: Pyrazoles are often amphiphilic. The N-H group can act as a hydrogen bond donor (HBD), while the N2 nitrogen is a hydrogen bond acceptor (HBA). This duality often leads to pH-dependent solubility cliffs.
Protocol 1: Kinetic Solubility with pH Mapping
Objective: Determine if the compound will precipitate in standard assay buffers (PBS).
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
Incubation: Spike the stock into three separate buffers:
PBS (pH 7.[1]4) + 1% DMSO – Standard assay condition.[1]
Equilibration: Shake at 300 rpm for 24 hours at 25°C.
Filtration: Filter using a 0.45 µm PVDF membrane (low binding) to remove precipitate.
Quantification: Analyze filtrate via UV-Vis (254 nm) or HPLC-UV against a standard curve.
Data Output Table:
Parameter
Acceptance Criteria
Troubleshooting
Solubility (pH 7.4)
> 50 µM
If < 10 µM, use 0.5% BSA in downstream cellular assays to prevent precipitation.
| LogD (pH 7.4) | 1.0 – 3.5 | If > 4.0, expect high non-specific binding (NSB) in microsomes. |
Part 3: In Vitro Metabolic Stability
The Challenge: The pyrazole ring is susceptible to oxidation by CYP450s, particularly if it lacks substitution at the C-4 position. Additionally, N-dealkylation is a common clearance route.
Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or a deuterated analog).
Step-by-Step Procedure:
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 minutes.
Compound Addition: Spike test compound to a final concentration of 1 µM (keeps DMSO < 0.1%).
Note: Using 1 µM ensures linear kinetics (
).
Reaction Start: Initiate by adding the NADPH regenerating system.
Sampling: At
min, remove 50 µL aliquots.
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution. Vortex for 1 minute.
Clarification: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins.
Analysis: Inject supernatant into LC-MS/MS.
Metabolic Pathway Visualization:
Generic metabolic fate of a substituted pyrazole.
Figure 2: Common metabolic pathways. C-hydroxylation often occurs at the C4 position if unsubstituted.
Part 4: Bioanalysis (LC-MS/MS)
The Challenge: Pyrazoles are polar enough to elute early on C18 columns (causing ion suppression from salts) but lipophilic enough to tail.
Protocol 3: LC-MS/MS Method Development
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[3]
Mechanism:[4][5][6] Protonation of the pyridinic nitrogen (N2).
Column Selection:
Preferred: C18 with embedded polar groups (e.g., Waters Acquity BEH Shield RP18) to improve retention of the polar pyrazole core.
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start at 5% B to divert salts, ramp to 95% B.
Internal Standard (IS): Use a deuterated analog (e.g., Pyrazole-d3) or a structural analog like Celecoxib (if chemically similar) to compensate for matrix effects.
Validation Criteria (FDA 2018 Guidance):
Accuracy: ±15% (±20% at LLOQ).
Precision (CV): < 15%.
Matrix Effect: 85-115% recovery in plasma vs. neat solvent.
Part 5: In Vivo Pharmacokinetics
The Challenge: High lipophilicity often leads to poor oral bioavailability due to solubility limits rather than permeability limits (BCS Class II).
Protocol 4: Rat PK Study Design
Animals: Male Sprague-Dawley Rats (n=3 per arm), cannulated.
Blood Collection: Lithium Heparin tubes (EDTA can interfere with some MS ionization).
Processing: Centrifuge at 2000g, 4°C, 10 min. Store plasma at -80°C.
Data Analysis:
Calculate parameters using Non-Compartmental Analysis (NCA):
: Exposure.
: Peak concentration.
: Bioavailability = .
References
FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[7] [Link]
Ansede, J. H., & Thakker, D. R. (2004). In vitro permeability assays: Caco-2 and PAMPA. In Drug Bioavailability (pp. 128-143). Wiley-VCH. (Standard protocol reference for Caco-2 sink conditions).
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative source on solubility/LogD profiling).
Kumar, V., et al. (2013). Pyrazole containing drugs: A review. International Journal of Pharmaceutical Sciences and Research. (Review of pyrazole scaffold properties).
Waters, N. J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586-4595.[8] [Link]
Technical Support Center: Stability of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic Acid
Executive Summary: The Molecule at a Glance 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid is a specialized building block, often used as a chiral intermediate in the synthesis of integrin inhibitors and other pharmaceutical t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Molecule at a Glance
3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid is a specialized building block, often used as a chiral intermediate in the synthesis of integrin inhibitors and other pharmaceutical targets. While the solid state is relatively stable, the solution state presents unique challenges due to the electron-withdrawing nature of the 3-nitro group combined with the labile C-N bond formed via Michael addition.
Critical Stability Factors:
Retro-Michael Addition: The primary degradation pathway. The compound can revert to its precursors (3-nitropyrazole and crotonic acid) in solution, particularly under basic conditions or elevated temperatures.
Racemization: For chiral applications (e.g., S-enantiomer), the stereocenter at the
-position is susceptible to racemization via enolization or the reversible Michael mechanism.
Photolability: The nitro-pyrazole moiety is sensitive to UV light, leading to potential photoreduction or ring rearrangements.
Deep Dive: Degradation Mechanisms
A. The Retro-Michael Equilibrium (The "Silent Killer")
The bond between the pyrazole nitrogen (N1) and the butanoic acid chain (C3) is chemically reversible. The 3-nitro group on the pyrazole ring is a strong electron-withdrawing group (EWG). This increases the acidity of the pyrazole and makes the corresponding pyrazolate anion a better leaving group .
In solution, an equilibrium exists:
Trigger: Basic pH (pH > 7.5) or Heat (> 40°C).
Observation: Loss of potency, appearance of two distinct low-molecular-weight peaks in HPLC.
B. Racemization Pathways
If you are working with the enantiopure form (e.g., the S-isomer), optical purity can degrade without chemical decomposition.
Pathway 1 (Enolization): Deprotonation at the
-carbon (adjacent to the carboxyl) destroys the chirality temporarily. Reprotonation occurs non-selectively.
Pathway 2 (Reversible Michael): The compound dissociates to the achiral crotonic acid and re-associates. Since the re-association is not stereocontrolled in the absence of a chiral catalyst, the product becomes racemic.
Visualizing the Instability
The following diagram illustrates the degradation pathways and the decision logic for troubleshooting.
Caption: Figure 1. Degradation pathways of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid. The Retro-Michael pathway (Red) is the dominant instability factor in solution.
Troubleshooting Guide & FAQs
Scenario 1: "My HPLC purity dropped significantly after leaving the sample in the autosampler overnight."
Diagnosis: Solution-state instability (Retro-Michael).
Root Cause: The sample solvent likely contained water or methanol without pH control, or the autosampler was not cooled.
Immediate Action:
Check the appearance of new peaks at lower retention times (corresponding to 3-nitropyrazole and crotonic acid).
Protocol Adjustment:
Solvent: Use Anhydrous Acetonitrile (ACN) or DMSO. Avoid water/methanol mixtures for long-term storage.
Temperature: Set autosampler to 4°C.
Acidification: Add 0.1% Formic Acid or TFA to the sample diluent to suppress the leaving group ability of the pyrazole.
Scenario 2: "I see a 'shoulder' or split peak on my chiral column."
Diagnosis: Racemization.
Root Cause: Exposure to slightly basic conditions (e.g., bicarbonate workup) or prolonged heating.
Immediate Action:
Run a standard of the racemic mixture to confirm retention times.
Prevention: Avoid aqueous bases (NaHCO3, NaOH) during workup. If base is needed to remove protons, use hindered organic bases (e.g., DIPEA) at low temperatures (-78°C to 0°C) and quench immediately with acid.
Scenario 3: "The solution turned from pale yellow to dark brown/orange."
Diagnosis: Photodegradation.
Root Cause: Nitro-pyrazoles are photosensitive.
Immediate Action:
Protect all solutions from light using amber vials or aluminum foil.
Filter the solution; if the color persists, it is likely a soluble azo- or nitroso-degradation byproduct.
Recommended Experimental Protocols
A. Stability-Indicating HPLC Method
Standard analytical methods may not separate the parent from the retro-Michael products efficiently. Use this optimized method.
Parameter
Condition
Rationale
Column
C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Standard reverse phase retention.
Mobile Phase A
Water + 0.1% Trifluoroacetic Acid (TFA)
Crucial: Low pH (< 2) stabilizes the C-N bond and suppresses carboxylic acid ionization.
Relevance: Establishes the fundamental reversibility of aza-Michael additions involving electron-deficient heterocycles.
Nitropyrazole Stability & Solubility
Title: "Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures" (Analogous solubility behavior for polar acidic compounds)
Relevance: Discusses the amphiprotic nature of pyrazoles and their coordination chemistry, relevant to the leaving group ability of the 3-nitropyrazole moiety.
Analytical Method Grounding
Title: "Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns"
Source: Loughborough University Research Repository
Overcoming common side reactions in nitropyrazole synthesis
Welcome to the Advanced Synthesis Support Center. Topic: Overcoming Side Reactions in Nitropyrazole Synthesis Ticket ID: NP-SYN-001 Assigned Specialist: Senior Application Scientist 🟢 Part 1: Triage & Diagnostics (Quick...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Synthesis Support Center.Topic: Overcoming Side Reactions in Nitropyrazole Synthesis
Ticket ID: NP-SYN-001
Assigned Specialist: Senior Application Scientist
🟢 Part 1: Triage & Diagnostics (Quick Fix)
Before modifying your route, identify your specific failure mode using the diagnostic matrix below.
Symptom: "I’m getting the wrong isomer."
Observation: You targeted 3-nitropyrazole but isolated 4-nitropyrazole (or vice versa).
Root Cause: Competition between Kinetic Control (N-nitration) and Thermodynamic Control (C-nitration), or Electrophilic Aromatic Substitution (SEAr) rules.
Immediate Action:
For 4-nitro: Use standard mixed acid (H₂SO₄/HNO₃) at moderate temperatures (SEAr favors C4).
For 3-nitro: You generally cannot access C3 directly via SEAr. You must synthesize N-nitropyrazole first, then induce thermal rearrangement.[1][2]
Symptom: "The reaction exothermed uncontrollably / Red fumes."
Observation: Temperature spiked despite cooling; brown NOx gas evolved.
Root Cause: Oxidative ring opening or autocatalytic decomposition triggered by nitrous acid (HNO₂).
Immediate Action: Add Urea or Sulfamic Acid (0.5–1.0 mol%) to the reaction mixture to scavenge HNO₂. Increase stirring speed to prevent hot spots.
Symptom: "Low yield after workup."
Observation: TLC showed product, but it disappeared during extraction.
Root Cause: Nitropyrazoles (especially poly-nitro) are often acidic (NH-acidic) and water-soluble.
Immediate Action: Acidify the aqueous layer to pH < 1 during extraction. Do not wash with basic brine.
🔵 Part 2: Deep Dive – The Regioselectivity Paradox
The most common "side reaction" in nitropyrazole synthesis is actually a misunderstanding of the reaction mechanism. Pyrazoles do not nitrate like benzenes.
The Mechanism: N-Nitration vs. C-Nitration
Direct nitration with mixed acids typically attacks the C4 position because it is the most electron-rich carbon (similar to the meta-position in pyridine). However, under mild conditions (e.g., Acetyl nitrate), the Nitrogen (N1) is attacked first due to lone pair availability.
To get the 3-nitro or 5-nitro isomer, you must exploit the "Habanero Effect" (Thermal Rearrangement). The N-nitro group migrates to the adjacent carbon (C3/C5) via a [1,5]-sigmatropic shift under heat.
Visualizing the Rearrangement Pathway
The following diagram illustrates the critical rearrangement pathway required to access 3-nitropyrazoles, distinguishing it from the direct 4-nitration route.
Figure 1: Mechanistic divergence. Direct nitration favors C4. Accessing C3 requires N-nitration followed by thermal rearrangement.
🟠 Part 3: Troubleshooting Common Side Reactions
Issue 1: Oxidative Ring Degradation
The Problem: The pyrazole ring is electron-rich, but under harsh nitration conditions (high temp + strong acid), the ring can open, leading to tar formation.
The Fix:
Control the Acid: Avoid large excesses of HNO₃. Use Oleum (fuming H₂SO₄) to bind water, keeping the concentration of the active nitronium ion (NO₂⁺) high without requiring excessive heat.
Temperature Ramp: Start at 0°C for addition, then ramp slowly. If you see brown fumes (NOx) early, quench immediately.
The Problem: You attempted to make 3-nitropyrazole, but the product contains N-nitropyrazole (which is unstable and sensitive).
The Fix:
Monitor via NMR: N-nitropyrazoles have distinct chemical shifts compared to C-nitropyrazoles.
Push the Heat: The rearrangement often requires temperatures >140°C. Common solvents like refluxing chlorobenzene (131°C) may be too cool. Switch to Benzonitrile (191°C) or Anisole (154°C) .
Workup: Pour onto crushed ice. Neutralize with Na₂CO₃ to pH 7. Extract with Ethyl Acetate.
Note: If product does not precipitate, it may be water-soluble. Salt the aqueous layer (NaCl) before extraction.
Protocol B: Synthesis of 3-Nitropyrazole (Rearrangement Route)
Best for: Accessing the "difficult" isomer.
Step 1 (N-Nitration): Dissolve Pyrazole in Acetic Anhydride (Ac₂O). Add fuming HNO₃ at 0°C (forms acetyl nitrate in situ). Stir 2h at 0°C.
Isolation: Pour into ice water. The N-nitropyrazole precipitate is collected by filtration.
CRITICAL SAFETY: N-nitropyrazoles are potential explosives.[1][3][4] Dry carefully. Do not grind.
Step 2 (Rearrangement): Dissolve N-nitropyrazole in Anisole (10 mL/g).
Reaction: Heat to reflux (154°C) for 4–6 hours. Monitor by TLC (N-nitro spots are usually less polar than C-nitro).
Workup: Cool to RT. Evaporate solvent or precipitate product with hexanes.
🟢 Part 5: Safety & Thermal Hazard Management
Nitration of heterocycles is a leading cause of process safety incidents due to the "Runaway" potential.
Thermal Runaway Workflow
Use this logic flow to manage safety during the addition of nitrating agents.
Figure 2: Thermal Runaway Response Protocol. Immediate cessation of addition and increased stirring are the first lines of defense.
📚 References
Janssen, J. W. A. M., et al. (1973). "Nitration of pyrazoles. Rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, 38(10), 1777-1782.
Katritzky, A. R., et al. (1982). "Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings." Comprehensive Heterocyclic Chemistry. (Standard text for SEAr mechanisms in heterocycles).
Dalinger, I. L., et al. (2015). "Synthesis and properties of nitrated-pyrazoles based energetic compounds." Molecules, 20, 1-x.[5] (Review of modern energetic nitropyrazole synthesis).
Larson, R. A. (2018). "Safety in the Nitration of Heterocycles." Process Safety Progress. (General guidelines for thermal runaway in nitration).
Zhang, J., et al. (2016). "3,4,5-Trinitro-1H-pyrazole: A Stable All-Carbon-Nitrated Arene." Angewandte Chemie International Edition, 55, 1-5.
Purification challenges for 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
Executive Summary The synthesis of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (CAS 1007500-10-8) typically involves the aza-Michael addition of 3-nitropyrazole to crotonic acid (or its esters). While this route is atom-eco...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (CAS 1007500-10-8) typically involves the aza-Michael addition of 3-nitropyrazole to crotonic acid (or its esters). While this route is atom-economical, it presents two distinct purification challenges:
Regioisomerism: Controlling and separating the N1-alkylated product (3-nitro isomer, Target) from the N2-alkylated byproduct (5-nitro isomer).
Amphoteric Impurities: Efficiently removing unreacted 3-nitropyrazole and crotonic acid equivalents without compromising the yield of the carboxylic acid product.
This guide provides a self-validating purification workflow designed to ensure >98% purity for downstream pharmaceutical applications.
Part 1: Troubleshooting & Optimization (Q&A)
Q1: I am observing a persistent impurity (~5-10%) by HPLC that co-elutes with my product. Is this the regioisomer, and how do I remove it?
Diagnosis:
Yes, this is highly likely the 5-nitro isomer (3-(5-nitro-1H-pyrazol-1-yl)butanoic acid).
Mechanism: The nitrogen atoms in 3-nitropyrazole are non-equivalent. The nitrogen distal to the nitro group (N1) is generally more nucleophilic due to the electron-withdrawing nature of the nitro group, favoring the formation of the 3-nitro isomer. However, steric factors and solvent effects can facilitate attack by the proximal nitrogen (N2), generating the 5-nitro impurity.
Corrective Protocol (Chromatographic Resolution):
Standard silica flash chromatography often fails to separate these isomers due to overlapping pKa and polarity profiles.
Stationary Phase: Use high-performance silica (15-25 µm) or C18 reverse-phase silica if available.
Mobile Phase Modifier: You must suppress ionization. Add 0.1% Formic Acid or Acetic Acid to your mobile phase.
Recommended Gradient (Normal Phase): Hexanes : Ethyl Acetate (with 0.5% AcOH). The 3-nitro isomer (Target) is typically less polar than the 5-nitro isomer because the nitro group in the 3-position is less sterically crowded, allowing for better solvation and slightly different retention.
Gradient: 0% → 40% EtOAc over 20 CV (Column Volumes).
Q2: My crude product is oiling out during acid-base extraction, and the yield is lower than expected. What is happening?
Diagnosis:
This "oiling out" is often caused by the formation of a stable emulsion or the partial solubility of the protonated product in the aqueous phase due to the polar nitro-pyrazole moiety. Additionally, unreacted 3-nitropyrazole (pKa ~9.8) can behave amphoterically, contaminating the organic layer.
Corrective Protocol (The "pH-Switch" Extraction):
Do not rely on a simple "acidify and extract" procedure. Use the pKa differences to your advantage.
Why: Both the product (COOH, pKa ~4.5) and crotonic acid (pKa ~4.7) will ionize and enter the water. Unreacted 3-nitropyrazole (neutral at pH 8.5) will remain largely organic-soluble or suspended.
Wash 1 (Impurity Removal): Extract the aqueous bicarbonate layer with Dichloromethane (DCM) or Ethyl Acetate .
Result: Removes neutral organic impurities and the bulk of unreacted 3-nitropyrazole.
Controlled Acidification: Acidify the aqueous layer slowly to pH 4.0 .
Why: This is the critical step.[1] At pH 4.0, the product begins to protonate and precipitate/extract, while more acidic impurities might remain partially ionized.
Extraction: Extract with 2-MeTHF (2-Methyltetrahydrofuran).
Benefit: 2-MeTHF separates better from water than EtOAc and solubilizes polar acids more effectively, reducing the "oiling out" phenomenon.
Q3: Can I avoid column chromatography entirely?
Answer: Yes, via recrystallization , provided the regioisomer ratio is >9:1.
Protocol:
The 3-nitro isomer usually has a higher melting point and better lattice energy than the 5-nitro isomer due to symmetry.
Solvent System: Ethanol/Water (9:1) or Isopropyl Acetate/Heptane.
Procedure: Dissolve crude solid in refluxing Ethanol. Add water dropwise until turbidity persists. Cool slowly to room temperature, then to 4°C. The 3-nitro target should crystallize as white/pale yellow needles, leaving the 5-nitro isomer and uncrystallized acids in the mother liquor.
The following diagram outlines the logical decision tree for purifying the crude reaction mixture based on the impurity profile.
Caption: Figure 1. Integrated purification logic flow for 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid, prioritizing pH-controlled extraction followed by purity-dependent polishing.
Part 4: Detailed Experimental Protocol (Self-Validating)
Protocol: pH-Controlled Isolation of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
Quench & Basify:
Dilute the reaction mixture (e.g., 10 mmol scale) with water (20 mL).
Slowly add saturated NaHCO₃ solution until the pH reaches 8.5. Ensure all solids are dissolved (sonicate if necessary).
Scavenging Wash:
Wash the aqueous phase twice with DCM (2 x 15 mL).
Validation Check: Spot the organic wash on TLC. It should show the UV-active spot of unreacted 3-nitropyrazole (less polar than product). Discard organics.
Acidification & Extraction:
Cool the aqueous phase to 0-5°C.
Add 1M HCl dropwise with vigorous stirring until pH reaches 2-3. A precipitate may form.
Extract three times with 2-MeTHF (3 x 20 mL). (Note: 2-MeTHF is preferred over EtOAc for higher recovery of polar acids).
Drying & Concentration:
Wash combined organics with Brine (10 mL).
Dry over anhydrous Na₂SO₄.[2] Filter and concentrate in vacuo to yield the crude solid.
Polishing (Crystallization):
Dissolve the crude solid in minimum boiling Ethanol.
Add hot water until faint turbidity appears.
Allow to cool to Room Temp, then refrigerate for 4 hours.
Filter the crystals and wash with cold water/ethanol (1:1).
References
Russian Journal of General Chemistry. (2017). Aza-Michael addition of pyrazoles to crotonic acid. ResearchGate. Retrieved February 18, 2026, from [Link]
Journal of Organic Chemistry. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Retrieved February 18, 2026, from [Link]
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
How to prevent degradation of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid during experiments
Welcome to the technical support center for 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (CAS 1007500-10-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (CAS 1007500-10-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this valuable heterocyclic building block.[1] Our goal is to ensure the integrity of your experiments by preventing the degradation of this compound.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid and what are its primary applications?
A1: 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid is a high-purity nitro-pyrazole carboxylic acid derivative.[1] It serves as a crucial building block in medicinal chemistry for synthesizing novel pharmaceutical candidates.[1] The pyrazole core is a significant pharmacophore found in many bioactive molecules, while the carboxylic acid group can form important ionic and hydrogen bonds within enzyme active sites.[1] The nitro group provides a reactive site for further chemical modifications.[1]
Q2: What are the main factors that can cause the degradation of this compound?
A2: The primary factors that can lead to the degradation of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid include:
pH: Both strong acidic and basic conditions can promote hydrolysis of the N-C bond between the pyrazole ring and the butanoic acid moiety.[1]
Temperature: Elevated temperatures can accelerate degradation, particularly thermal decomposition of the nitropyrazole ring.[1]
Light: As with many nitroaromatic compounds, exposure to UV light can induce photolytic degradation.
Oxidizing and Reducing Agents: The nitro group is susceptible to reduction, and the aliphatic butanoic acid chain can be oxidized.[1]
Incompatible Solvents: Reactive solvents can participate in degradation reactions.
Q3: How can I detect degradation of my compound?
A3: Several analytical techniques can be employed to detect and quantify the degradation of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid:
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful method for separating the parent compound from its degradation products and for quantitative analysis.[2][3]
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides structural information about the degradation products, aiding in the elucidation of degradation pathways.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a suitable analytical tool.[3][4]
Thin Layer Chromatography (TLC): TLC can be used for rapid, qualitative assessment of compound purity and the presence of degradation products.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: I'm observing a decrease in the purity of my compound over time, even during storage. What's happening and how can I prevent it?
Potential Cause: Improper storage conditions are the most likely culprit. Exposure to light, elevated temperatures, or ambient moisture can lead to gradual degradation. The nitro group on the pyrazole ring makes the compound susceptible to various reactions.[5]
Troubleshooting Steps:
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber-colored vial to protect it from light and moisture.
Control Temperature: Store the compound at the recommended temperature, typically in a refrigerator (2-8°C) or freezer for long-term storage.
Inert Atmosphere: For highly sensitive experiments or long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Issue 2: My reaction yield is consistently lower than expected when using 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid. Could the compound be degrading during the reaction?
Potential Cause: The reaction conditions themselves may be causing degradation. High temperatures, prolonged reaction times, or the presence of incompatible reagents can all contribute to the loss of your starting material.
Troubleshooting Steps:
Analyze Reaction Conditions:
pH: Avoid strongly acidic or basic conditions if possible. If extreme pH is necessary, consider running the reaction at a lower temperature to minimize degradation.
Temperature: If the reaction requires heating, try to use the lowest effective temperature and minimize the heating time.
Reagents: Be mindful of strong oxidizing or reducing agents in your reaction mixture, as they can react with the nitro group or the butanoic acid side chain.
Monitor the Reaction: Use an appropriate analytical technique (e.g., TLC or LC-MS) to monitor the progress of the reaction. This will help you determine the optimal reaction time and identify the formation of any degradation products.
Purification Method: Ensure your purification method is not contributing to degradation. For example, prolonged exposure to silica gel in column chromatography can be detrimental to some compounds.
Issue 3: I'm seeing unexpected peaks in my analytical chromatogram (HPLC/LC-MS) after my experiment. How can I identify if these are degradation products?
Potential Cause: The new peaks are likely degradation products of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid. Potential degradation pathways include hydrolysis, oxidation, or reduction.[1]
Troubleshooting Steps:
Forced Degradation Study: To confirm that the unknown peaks are indeed degradation products, you can perform a forced degradation study.[6][7] This involves intentionally subjecting a sample of the pure compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agent, UV light).[6]
Analyze the Results: Compare the chromatogram from your forced degradation study to the chromatogram from your experiment. If the retention times of the unknown peaks match the peaks generated during forced degradation, it is highly likely that they are degradation products.
Structural Elucidation: Use a technique like LC-MS/MS to obtain mass spectral data for the unknown peaks. This information can be used to propose structures for the degradation products and understand the degradation pathway.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
To maintain the integrity of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid, adhere to the following storage and handling procedures:
Storage:
Store in a cool, dry, and well-ventilated area.[8]
Keep containers tightly closed when not in use.
Protect from light by using amber vials or storing in a dark place.[8]
For long-term storage, refrigeration at 2-8°C is recommended.[9]
Handling:
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Handle in a well-ventilated area or under a chemical fume hood.
Avoid contact with skin, eyes, and clothing.
Avoid creating dust.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Materials:
3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
Methanol (HPLC grade)
Water (HPLC grade)
1 M Hydrochloric acid (HCl)
1 M Sodium hydroxide (NaOH)
3% Hydrogen peroxide (H₂O₂)
UV lamp (254 nm)
Heating block or water bath
HPLC system with UV detector
LC-MS system
Procedure:
Prepare Stock Solution: Prepare a stock solution of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid in methanol at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in methanol to the stock solution concentration.
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light at 254 nm for 24 hours.
Sample Analysis:
After the specified stress period, neutralize the acidic and basic samples.
Analyze all stressed samples, along with an unstressed control sample, by HPLC-UV and LC-MS.
Compare the chromatograms to identify degradation products.
Visualizations
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid under various stress conditions.
Caption: Potential degradation pathways of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid.
Troubleshooting Workflow
This workflow provides a systematic approach to troubleshooting degradation issues.
Caption: Troubleshooting workflow for compound degradation.
Data Summary
Parameter
Recommendation
Rationale
Storage Temperature
2-8°C (short-term), -20°C (long-term)
Minimizes thermal degradation.
Light Exposure
Store in amber vials or in the dark.
Prevents photolytic degradation.
Atmosphere
Store under an inert atmosphere (Ar, N₂) for long-term storage.
Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products - DTIC. (1977, January 17). Retrieved February 14, 2024, from [Link]
ATSDR - Medical Management Guidelines (MMGs): 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (n.d.). Retrieved February 14, 2024, from [Link]
Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation | Environmental Science & Technology. (2026, January 2). Retrieved February 14, 2024, from [Link]
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water - PMC. (2025, April 24). Retrieved February 14, 2024, from [Link]
Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021, August 9). ResearchGate. [Link]
New stable butyrate derivatives alter proliferation and differentiation in human mammary cells - PubMed. (n.d.). Retrieved February 14, 2024, from [Link]
Biodegradation of nitroaromatic compounds and explosives. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. (n.d.). Retrieved February 14, 2024, from [Link]
Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021, August 9). ResearchGate. [Link]
A constructive synthetic approach for reduction of nitro heterocyclics- characterization and degradation studies. (2023, April 24). ResearchGate. [Link]
Forced degradation studies - MedCrave online. (2016, December 14). Retrieved February 14, 2024, from [Link]
Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC. (n.d.). Retrieved February 14, 2024, from [Link]
Forced Degradation – A Review. (2022, November 30). Retrieved February 14, 2024, from [Link]
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (2024, April 27). Retrieved February 14, 2024, from [Link]
Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed. (2007, July 15). Retrieved February 14, 2024, from [Link]
Differential elimination of synthetic butyric triglycerides in vivo: a pharmacokinetic study - PubMed. (n.d.). Retrieved February 14, 2024, from [Link]
On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - MDPI. (2022, December 1). Retrieved February 14, 2024, from [Link]
Instructions and Guidelines for Chemical Storage and Handling - IEDU. (n.d.). Retrieved February 14, 2024, from [Link]
Storage And Handling Of Industrial Nitrocellulose. (n.d.). Retrieved February 14, 2024, from [Link]
Bacterial pathways for degradation of nitroaromatics - PubMed. (2006, December 15). Retrieved February 14, 2024, from [Link]
(PDF) Nitropyrazoles (review). (2025, August 5). ResearchGate. [Link]
Chemical Storage Guidelines - Environmental Health & Safety. (n.d.). Retrieved February 14, 2024, from [Link]
Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF. (2025, August 10). ResearchGate. [Link]
Degradation pathways for 4-nitrotoluene. Aerobic partial reduction rout... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
3-(3-nitrophenyl)-1H-pyrazole | C9H7N3O2 - PubChem. (n.d.). Retrieved February 14, 2024, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Addressing Off-Target Effects & Assay Interference in Pyrazole-Based Drug Discovery
Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists
Version: 1.0
Introduction: The Pyrazole Paradox
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (COX-2), Ruxolitinib (JAK), and Crizotinib (ALK/ROS1). Its ability to mimic the adenine ring of ATP makes it a potent kinase inhibitor, while its dipole allows for unique hydrogen bonding interactions.
However, this versatility comes at a cost. The same features that drive potency often drive promiscuity . Pyrazoles are notorious for:
Kinase Cross-Reactivity: Hitting unintended kinases due to conserved ATP pockets.
Colloidal Aggregation: Forming non-specific aggregates that sequester enzymes (False Positives).
CYP450 Inhibition: Coordinating with the heme iron in metabolic enzymes, causing toxicity or poor PK.
This guide provides the diagnostic workflows and protocols to identify, validate, and eliminate these off-target effects.
Module 1: The "Promiscuous Kinase" Problem
Symptom: Your pyrazole compound shows inhibition across a wide panel of unrelated kinases (e.g., p38 MAPK, B-Raf, and CDK2) with flat structure-activity relationships (SAR).
Root Cause:
The pyrazole ring acts as a bioisostere for the adenine ring of ATP. It typically functions as a bidentate ligand, accepting a hydrogen bond at N2 and donating one at N1 (or vice versa depending on tautomerism) to the kinase hinge region. Because the ATP-binding pocket is highly conserved, simple pyrazoles often lack the steric "hooks" required for selectivity.
Diagnostic Workflow: The Selectivity Filter
Caption: Logic flow for diagnosing and addressing kinase promiscuity in pyrazole scaffolds.
Purpose: Confirm specific binding vs. non-specific destabilization. A specific binder should increase the protein melting temperature (
), whereas non-specific agents often destabilize or show no shift.
Materials:
Recombinant Kinase Domain (2–5 µM).
Sypro Orange Dye (5000x stock).
qPCR Machine (e.g., QuantStudio).
Step-by-Step:
Preparation: Mix kinase (final 2 µM) with Sypro Orange (final 5x) in assay buffer.
Dosing: Add compound at 10 µM and 50 µM. Include a DMSO control (Reference
) and a known binder (Positive Control).
Run: Ramp temperature from 25°C to 95°C at 1°C/min.
Analysis: Calculate
.
: Specific Binding.
: No Binding (False positive in activity assay?).
Negative
: Protein Destabilization (Toxicity/Denaturation).
Module 2: The "False Positive" Phantom (Aggregation)
Symptom: Steep dose-response curves (Hill slope > 2.0) or inhibition that disappears when enzyme concentration is increased.
Root Cause:
Many pyrazoles are hydrophobic and planar. In aqueous buffers, they can stack to form colloidal aggregates (100–1000 nm particles). These colloids sequester the enzyme on their surface, inhibiting it non-specifically. This is the most common artifact in early screening.
Diagnostic Workflow: The Detergent Test
Caption: The "Detergent Test" workflow to rule out colloidal aggregation artifacts.
Protocol: Detergent-Sensitivity Counter-Screen
Purpose: Detergents disrupt colloidal aggregates but rarely affect specific 1:1 ligand interactions.
Step-by-Step:
Baseline IC50: Determine the IC50 of your pyrazole in standard buffer.
Detergent Spike: Prepare the same buffer supplemented with 0.01% (v/v) Triton X-100 (freshly prepared).
Note: Ensure your enzyme tolerates this detergent concentration (most do).
Re-Run IC50: Measure inhibition again.
Interpretation:
Shift < 2-fold: True inhibitor.
Shift > 10-fold (Loss of activity): Compound was aggregating. The detergent broke the aggregate, revealing the compound is inactive.
Module 3: The "Metabolic Trap" (CYP Inhibition)
Symptom: Poor metabolic stability in microsomes or unexpected drug-drug interactions (DDI).
Root Cause:
The nitrogen atoms in the pyrazole ring (specifically the
lone pair) can coordinate directly to the Heme Iron (Fe) in Cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9). This blocks the catalytic cycle, acting as a reversible inhibitor.
Data Summary: Pyrazole Structure vs. CYP Inhibition[1][2]
Pyrazole Modification
Effect on CYP Binding
Mechanism
Unsubstituted Pyrazole
High Risk
N2 lone pair is exposed and accessible to Heme Iron.
3-Methyl / 5-Methyl
Reduced Risk
Steric hindrance prevents close approach to Iron.
N-Aryl Substitution
Variable
Can increase lipophilicity (increasing affinity) but may orient the ring away from Iron.
Electron Withdrawing Groups
Reduced Risk
Lowers basicity of the Nitrogen, weakening Fe-N bond.
Protocol: Spectral Binding Assay (The "Soret Shift")
Purpose: Directly visualize the coordination of the pyrazole nitrogen to the CYP heme iron.
Materials:
Human Liver Microsomes (HLM) or Recombinant CYP (e.g., CYP3A4).
UV-Vis Spectrophotometer (dual beam or plate reader).
Step-by-Step:
Baseline: Scan the absorbance of the CYP enzyme from 350 nm to 500 nm. Note the Soret peak (usually ~418 nm for low spin).
Titration: Add the pyrazole compound in increasing concentrations (0.1 µM to 50 µM).
Observation: Look for a Type II Binding Spectrum .
Peak: Shift to ~425–430 nm (Red shift).
Trough: ~390–410 nm.
Fix: Add steric bulk (e.g., a methyl group) adjacent to the coordinating nitrogen to clash with the heme porphyrin ring.
Frequently Asked Questions (FAQs)
Q1: My pyrazole has an IC50 of 50 nM, but it shows 100% inhibition at 10 µM in a cell-based assay and 0% in a biochemical assay. Why?
Answer: This discrepancy often indicates fluorescence interference or solubility issues . If your biochemical assay uses a fluorescent readout (e.g., TR-FRET), the pyrazole might quench the signal, appearing as "inhibition." Run a "compound only" control without enzyme to check for autofluorescence or quenching. Conversely, the compound might precipitate in the biochemical buffer but remain soluble in cell media (due to serum proteins).
Q2: Can I use pyrazoles in phenotypic screens?
Answer: Yes, but be wary of PAINS (Pan-Assay Interference Compounds) .[1] While simple pyrazoles aren't classic PAINS, fused pyrazoles (like pyrazolones) can be redox-active. Always validate hits with an orthogonal assay (e.g., confirm a fluorescent readout with Mass Spec or Western Blot).
Q3: How do I improve selectivity between CDK2 and GSK3\beta? Both bind pyrazoles.
Answer: Focus on the Gatekeeper residue . CDK2 has a large Phenylalanine gatekeeper, while others may have smaller residues. modify the pyrazole substituents to exploit the "back pocket" behind the gatekeeper. A bulky group might fit into a kinase with a small gatekeeper (Threonine) but clash with a large one (Methionine/Phenylalanine).
References
Fabbro, D., et al. (2012). "Targeting protein kinases in cancer therapy: optimizing selectivity." Methods in Molecular Biology.
Shoichet, B. K. (2006). "Screening in a spirit of haunting: the double-edged sword of promiscuous compounds." Drug Discovery Today.
Feng, B. Y., et al. (2007). "A high-throughput screen for aggregation-based inhibition in a large chemical library." Nature Chemical Biology.
Riley, R. J., et al. (2007). "Cytochrome P450 inhibition: mechanism-based and reversible inhibitors."[2] Current Drug Metabolism.
Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry.
Optimizing dosage for in vivo studies with 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
Technical Support Center: In Vivo Dosing Strategy A Framework for In Vivo Dose Optimization of Novel Compounds like 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid Introduction: This guide provides a comprehensive framework for...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: In Vivo Dosing Strategy
A Framework for In Vivo Dose Optimization of Novel Compounds like 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
Introduction:
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish and optimize the in vivo dosage of novel chemical entities (NCEs), using 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid as a representative example. As this compound lacks established in vivo data, this document outlines a systematic, safety-centric approach based on fundamental principles of pharmacology and toxicology.[1][2] The goal is to move from initial theoretical dose estimates to a well-defined therapeutic window, ensuring data integrity and ethical animal use.[1][3]
The process of selecting an appropriate dose for a first-in-animal study is a critical step in preclinical development.[4][5] It requires a careful synthesis of in vitro data, pharmacokinetic principles, and an understanding of potential structure-activity relationships. This guide will walk you through the necessary questions, experimental designs, and troubleshooting steps to navigate this complex process.
This section addresses the preliminary steps required before the first dose is administered, focusing on safety, starting dose calculation, and compound-specific considerations.
Q1: I have in vitro efficacy data (e.g., IC50, EC50). How do I estimate a safe starting dose for my first in vivo study?
Answer:
Extrapolating a first-in-animal dose from in vitro data is a multi-step process that prioritizes safety. A common and regulatory-accepted method is to use allometric scaling, which relates physiological and metabolic rates between species based on body surface area (BSA).[5][6]
Core Principles:
Start Low: The primary objective is to ensure the safety of the initial animal cohorts. It is always better to start with a sub-therapeutic dose and escalate than to cause unforeseen toxicity.[7]
Identify a Starting Point: Your starting point can be derived from in vitro data, but it must be contextualized. A common practice is to use a dose that achieves a plasma concentration (in vivo) several-fold higher than the in vitro EC50 or IC50. However, a more conservative approach is to use data from preliminary in vitro toxicology assays (e.g., cytotoxicity against a normal cell line) to establish a potential toxic concentration.
Allometric Scaling: This technique converts a dose from one species to another based on BSA. The most common method uses Km factors (Body weight / BSA).[5][8]
Step-by-Step Protocol: Estimating a Human Equivalent Dose (HED) and Animal Equivalent Dose (AED)
Determine the No Observed Adverse Effect Level (NOAEL): If you have preliminary toxicology data from an in vitro or ex vivo model, identify the highest concentration that does not cause a statistically significant adverse effect. If no toxicology data is available, you must start with a very conservative fraction of the lowest effective dose observed in vitro.
Calculate the HED: Use the following formula to convert the animal NOAEL (in mg/kg) to the Human Equivalent Dose (HED) in mg/kg.[8]
HED (mg/kg) = Animal NOAEL (mg/kg) × (Animal Km / Human Km)
Apply a Safety Factor: For a first-in-human study, a safety factor (typically 10 or greater) is applied to the HED to determine the maximum recommended starting dose (MRSD).[5][8] While this is for clinical trials, applying a similar safety margin for your first-in-animal study is a prudent practice, especially for a compound with potential toxicophores.
Data Presentation: Allometric Scaling Factors
Species
Body Weight (kg)
BSA (m²)
Km Factor ( kg/m ²)
Mouse
0.02
0.0066
3
Rat
0.15
0.025
6
Rabbit
1.5
0.15
12
Dog
10
0.50
20
Monkey
3.5
0.24
12
Human
60
1.62
37
Source: Adapted from FDA guidance and publications on allometric scaling.[5][8]
Q2: What specific structural features of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid should I consider before starting in vivo studies?
Answer:
The chemical structure of your compound provides critical clues about its potential biological activity and toxicity profile.
3-Nitro Group: The nitroaromatic group is a well-known structural alert, or "toxicophore." It can be a cause for concern. For instance, the related compound 3-Nitropropionic acid is a known mitochondrial toxin that irreversibly inhibits succinate dehydrogenase, leading to cellular energy depletion and neurotoxicity.[9][10] While the pyrazole ring alters the electronics compared to a simple alkyl chain, the potential for reductive metabolism leading to toxic intermediates should not be overlooked. Initial toxicity screens and careful observation for neurological or metabolic side effects are highly recommended.
Pyrazole Core: Pyrazole derivatives are a common scaffold in medicinal chemistry with a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[11][12][13] This suggests the compound is likely biologically active, but its specific target is unknown without further data.
Butanoic Acid Side Chain: The butanoic acid moiety increases polarity and provides a handle for potential metabolic transformations (e.g., beta-oxidation). It can also influence how the drug is distributed and excreted.
Given these features, a cautious dose escalation strategy is mandatory.
Section 2: Designing and Executing Dose-Finding Studies
Once a conservative starting dose is estimated, the next step is to perform a systematic dose-range finding (DRF) study to understand the compound's in vivo behavior.
Q3: What is a Dose-Range Finding (DRF) study, and how should I design one for a novel compound?
Answer:
A DRF study is a preliminary, non-GLP (Good Laboratory Practice) experiment designed to identify the range of doses that are tolerated and that may produce a biological effect.[14][15] Its primary goals are to determine the Maximum Tolerated Dose (MTD) and to observe any dose-limiting toxicities.[15][16]
Experimental Protocol: Pilot Dose-Range Finding (DRF) Study
Animal Model Selection: Choose a relevant species. For initial studies, mice or rats are common due to their well-characterized biology and ease of handling.[4][14] Ensure the model is appropriate for the intended therapeutic area if known.
Group Allocation:
Use a small number of animals per group (e.g., n=3-5 per sex).
Include a vehicle control group that receives the formulation without the active compound. This is critical to ensure that any observed effects are due to the compound and not the vehicle.
Establish at least 3-4 dose groups in addition to the control.
Dose Level Selection:
Start with your conservatively estimated dose (from Q1).
Escalate doses in subsequent groups. A common approach is a modified Fibonacci sequence (e.g., 2x, 1.67x, 1.5x increments) or simply doubling the dose (e.g., 5, 10, 20, 40 mg/kg).
Administration: The route of administration (e.g., oral, intravenous, intraperitoneal) should align with the intended clinical application and the compound's physicochemical properties.[17]
Duration and Monitoring: For an acute DRF, a single dose is administered, and animals are observed for 7-14 days. Key parameters to monitor include:
Mortality: Record any deaths.
Clinical Signs: Observe animals at regular intervals (e.g., 1, 4, 24, 48 hours post-dose and daily thereafter) for any signs of toxicity (see table below).
Body Weight: Measure body weight just before dosing and daily thereafter. A weight loss of >15-20% is often considered a sign of significant toxicity.[17]
Food and Water Intake: Monitor for any significant changes.
Endpoint Analysis: At the end of the study, perform a gross necropsy on all animals to look for visible organ abnormalities.[3] Tissue collection for histopathology can provide further insights into target organ toxicity.
Visualization: Dose Optimization Workflow
Caption: Workflow for in vivo dose determination.
Q4: What specific signs of toxicity should I monitor, and how do I define the Maximum Tolerated Dose (MTD)?
Answer:
The MTD is generally defined as the highest dose that does not cause study-limiting toxicity or death in a specified period.[15][17] Study-limiting toxicity often includes >10% mortality in a dose group or significant clinical signs of distress.
Data Presentation: Standard In-Life Observation Checklist
Category
Signs to Monitor
General Appearance
Hunched posture, piloerection (hair standing on end), rough coat, dehydration
Excessive grooming, self-mutilation, pale or blue extremities
Quantitative
Body weight loss (>15%), significant decrease in food/water consumption
Source: Adapted from general preclinical toxicology guidelines.[15][17]
The MTD is identified as the dose level just below the one that produces these severe effects. This MTD then becomes the high dose for subsequent efficacy and repeat-dose toxicology studies.
Section 3: Troubleshooting and Advanced Optimization
After initial dose-finding studies, you may encounter complex results that require further refinement of your dosing strategy.
Q5: My compound shows efficacy but also significant toxicity at the same dose. What are my next steps?
Answer:
This indicates a narrow therapeutic window. The goal now is to separate the efficacy from the toxicity. Consider the following:
Refine the Dosing Schedule: The toxicity might be driven by the peak concentration (Cmax), while efficacy may be related to the total exposure (AUC). Try splitting the total daily dose into multiple smaller doses (e.g., twice-daily dosing instead of once-daily). This can lower the Cmax while maintaining the AUC.
Change the Route of Administration: If you are using intraperitoneal (IP) or intravenous (IV) administration, switching to oral (PO) or subcutaneous (SC) routes may slow absorption, reduce Cmax, and potentially mitigate acute toxicity.
Investigate the Mechanism of Toxicity: Is the toxicity related to the drug's primary mechanism of action ("on-target" toxicity) or an unrelated effect ("off-target" toxicity)? Answering this may require further mechanistic studies. If the toxicity is on-target, the therapeutic window may be inherently narrow.
Formulation Development: Poor solubility can lead to erratic absorption and unexpected toxicity. A formulation scientist can help develop a more stable and biocompatible vehicle to improve the pharmacokinetic profile.[2]
Q6: How do I move from an MTD to an Optimal Biological Dose (OBD)?
Answer:
The MTD is not always the most effective dose, especially for targeted therapies where a biological effect may plateau at concentrations well below the MTD.[7][18] The FDA's Project Optimus initiative encourages a shift from the MTD paradigm to identifying a dose that optimizes the risk-benefit ratio.[7][19]
Conduct an Efficacy Study: Design a study in a relevant disease model using several dose levels, typically starting at the MTD and including several lower doses (e.g., MTD, MTD/2, MTD/4).
Integrate Pharmacokinetics (PK) and Pharmacodynamics (PD):
PK: Measure drug concentrations in the plasma at various time points to understand exposure (AUC, Cmax).
PD: Measure a biomarker of drug activity (e.g., target enzyme inhibition in tumors or surrogate tissue).
Establish an Exposure-Response Relationship: Plot the efficacy and toxicity against drug exposure (AUC). The OBD is the dose that achieves the maximal or near-maximal therapeutic effect with the lowest possible toxicity.[20]
Visualization: The Therapeutic Window
Caption: Relationship between dose, efficacy, and toxicity.
The Optimal Biological Dose (OBD) often lies within the therapeutic window, below the MTD, where efficacy is maximized and toxicity is minimized. The Minimum Effective Dose (MED) is the lowest dose that produces a desired therapeutic effect.
References
Nair, A. B., & Jacob, S. (2016). Dose Conversion Between Animals and Humans: A Practical Solution. Indian Journal of Pharmaceutical Education and Research, 56(3), 108. Available at: [Link]
InfinixBio. (2024). What Are In Vivo Preclinical Studies? Understanding Their Role in Drug Development. Available at: [Link]
Jacob, S. (2022). Dose Conversion Between Animals and Humans: A Practical Solution. Academia.edu. Available at: [Link]
Niu, J., & Ke, A. (2022). FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. Clinical Cancer Research, 28(23), 5064-5069. Available at: [Link]
Shin, J. W., et al. (2017). Calculation of a First-In-Man Dose of 7-O-Succinyl Macrolactin A Based on Allometric Scaling of Data from Mice, Rats, and Dogs. Biomolecules & Therapeutics, 25(6), 629-637. Available at: [Link]
InfinixBio. (2024). Understanding Dose Range Finding Studies: A Critical Step in Drug Development. Available at: [Link]
Chemsafetypro. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Available at: [Link]
Wolf, M. F., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(6), 102. Available at: [Link]
Sena, E. S., & Currie, G. L. (2017). General Principles of Preclinical Study Design. In Handbook of Experimental Pharmacology (Vol. 236, pp. 43-61). Springer. Available at: [Link]
Anonymous. (2014). Strategy for Designing In Vivo Dose-Response Comparison Studies. PubMed. Available at: [Link]
VCLS. (2023). THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Available at: [Link]
PPD. (2024). Preclinical Studies in Drug Development. Available at: [Link]
Anonymous. (2015). Population pharmacokinetic-based interspecies allometric scaling and prediction of first-in-human (FIH) pharmacokinetics. PAGE Meeting. Available at: [Link]
Anonymous. (2014). Strategy for Designing In Vivo Dose-Response Comparison Studies. Request PDF. Available at: [Link]
Altasciences. (2023). Best Practices for Preclinical Dose Range Finding Studies. Available at: [Link]
Kura Oncology. (2022). Navigating dose optimization requirements as a small biotech. Available at: [Link]
NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]
Pao, H., et al. (2022). Dose optimization during drug development: whether and when to optimize. Journal for ImmunoTherapy of Cancer, 10(7), e004890. Available at: [Link]
Charlton, M. H., et al. (2018). Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 61(18), 8417-8443. Available at: [Link]
Aragen. (n.d.). Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Available at: [Link]
Lauderback, C. M., et al. (2000). 3-nitropropionic acid induced in vivo protein oxidation in striatal and cortical synaptosomes: insights into Huntington's disease. Brain Research, 858(2), 356-362. Available at: [Link]
Ghafourian, K., et al. (2023). Dose Optimization in Oncology Drug Development: The Emerging Role of Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics. Cancers, 15(12), 3244. Available at: [Link]
Charlton, M. H., et al. (2018). Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid... ResearchGate. Available at: [Link]
Al-Dorzi, H. M. (2022). How critical illness impacts drug pharmacokinetics and pharmacodynamics. The Pharmaceutical Journal. Available at: [Link]
Li, H., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry, 69(40), 11899-11910. Available at: [Link]
Czarczynska-Goslinska, B., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(6), 1309. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 3-Nitropyrazole. PubChem. Available at: [Link]
Bouziane, A., et al. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 16(12), 105342. Available at: [Link]
Bouziane, A., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 17(1), 105423. Available at: [Link]
Holford, N. H. G. (2024). Pharmacokinetics & Pharmacodynamics: Rational Dosing & the Time Course of Drug Action. In Basic & Clinical Pharmacology (16th ed.). McGraw-Hill. Available at: [Link]
Holford, N. H. G. (2021). Pharmacokinetics & Pharmacodynamics: Rational Dosing & the Time Course of Drug Action. In Katzung's Basic & Clinical Pharmacology (16th ed.). McGraw-Hill. Available at: [Link]
Ilhan, I. O. (2013). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Erciyes University Journal of Institue of Science and Technology, 29(2), 143-149. Available at: [Link]
Ilhan, I. O., & Cadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5515-5518. Available at: [Link]
Enhancing the selectivity of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
Topic: Enhancing Regioselectivity & Purity Profiles Welcome to the Advanced Application Support Center. This guide addresses the critical challenge of synthesizing and isolating 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid w...
Welcome to the Advanced Application Support Center.
This guide addresses the critical challenge of synthesizing and isolating 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid with high regioselectivity. The core technical hurdle with this molecule is the N-alkylation ambiguity of the 3-nitropyrazole moiety, which exists in tautomeric equilibrium, leading to mixtures of the desired 3-nitro isomer (Target) and the undesired 5-nitro isomer (Impurity).
The most efficient route to this compound is the aza-Michael addition of 3-nitropyrazole to crotonic acid. The selectivity is governed by the stabilization of the transition state and the nucleophilicity of the pyrazole nitrogens.
Standard Operating Procedure (SOP-3NP-MA)
Reagents:
3-Nitropyrazole (1.0 eq)
Crotonic Acid (1.1 eq)
Base: Potassium Carbonate (
) (0.5 - 1.0 eq) or Cesium Carbonate () for higher selectivity.
Solvent: DMF (Dimethylformamide) or DMSO. Note: Avoid protic solvents like Ethanol if selectivity is the primary issue, as they can stabilize the wrong tautomer via H-bonding.
Step-by-Step Workflow:
Dissolution: Dissolve 3-nitropyrazole in DMF (5 vol).
Activation: Add
. Stir at RT for 30 mins. Why? This deprotonates the pyrazole, creating the pyrazolate anion. The negative charge is delocalized, but the N-1 position (distal to the nitro group) is generally more nucleophilic due to less steric hindrance and electrostatic repulsion.
Addition: Add Crotonic Acid dropwise.
Reaction: Heat to 60-80°C for 12-24 hours. Critical: Monitor by HPLC.[1] If the 5-nitro isomer ratio increases, lower the temperature to 40°C and extend time (Kinetic Control).
Quench: Pour reaction mixture into ice-cold water.
Acidification: Adjust pH to ~3-4 with dilute HCl to precipitate the free acid.
Troubleshooting Guide: Synthesis
Symptom
Probable Cause
Corrective Action
High levels of 5-nitro isomer (Impurity)
Solvent Polarity / H-Bonding: Protic solvents or insufficient solvent polarity can stabilize the transition state leading to N2 alkylation.
Switch to DMSO or DMF .[2] These polar aprotic solvents solvate the cation (), leaving the "naked" pyrazolate anion to react at the most thermodynamically favorable position (N1).
Low Conversion (<50%)
Poor Nucleophilicity: The nitro group is strongly electron-withdrawing, deactivating the ring.
Upgrade Base: Switch from to (Cesium effect enhances solubility and reactivity). Increase temp to 90°C (carefully monitoring isomer ratio).
Product is an oil/gum
Residual Solvent: DMF/DMSO is trapped in the crystal lattice or the acid is not fully protonated.
Dissolve the crude oil in dilute NaOH (pH 10), wash with Ethyl Acetate (removes non-acidic impurities), then re-acidify the aqueous layer to pH 2-3 to precipitate the solid.
Part 2: Mechanism & Visualization
Understanding the Selectivity Divergence
The reaction outcome depends on which nitrogen attacks the
-carbon of the crotonic acid.
Caption: Divergent pathway showing the steric preference for N1 alkylation (Target) over N2 alkylation (Impurity) in polar aprotic solvents.
Part 3: Purification & Analysis (The "Validation")
Even with optimized synthesis, 5-10% of the impurity may persist. You must remove it to ensure biological data reliability.
The 3-nitro and 5-nitro isomers have slightly different pKa values due to the proximity of the nitro group to the acidic tail (via through-space effects).
Crude Dissolution: Dissolve crude solid in minimum hot water with
(pH ~8-9).
Filtration: Filter off any insoluble oligomers.
Stepwise Acidification (The "Sweet Spot"):
Slowly add 1M HCl.
The 5-nitro isomer (impurity) often precipitates last or is more soluble in water due to different crystal packing.
Recommendation: Acidify to pH 4.0 first. Collect the precipitate (Fraction A). Then acidify to pH 2.0 (Fraction B).
Analyze both fractions by HPLC. Fraction A is usually enriched with the target.
Recrystallization: Recrystallize the enriched fraction from Water/Methanol (9:1) . The 3-nitro isomer crystallizes as white needles; the 5-nitro often remains in the mother liquor.
Analytical Validation (FAQ)
Q: How do I distinguish the isomers by NMR?
Target (3-Nitro): The pyrazole protons (H-4 and H-5) usually appear as two doublets with a coupling constant
. In the 3-nitro isomer, the N-CH bond is distal to the nitro group.
Impurity (5-Nitro): The alkyl chain is adjacent to the nitro group. This causes a deshielding effect on the Methine (
) proton of the butanoic acid chain.
NOESY Experiment: Irradiate the
proton of the butanoic chain.
If you see an NOE signal to the Pyrazole H-5
It is the 3-Nitro isomer (Target).
If you see no NOE to a pyrazole proton (because the Nitro group is there)
It is the 5-Nitro isomer .
Part 4: Downstream Application Workflow
Caption: Decision tree for processing the reaction mixture to ensure high isomeric purity before downstream coupling.
References
Regioselective N-Alkylation of Pyrazoles: Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[3] The Journal of Organic Chemistry, 2022.[3] Link
Aza-Michael Addition Protocol: Attanasi, O. A., et al. "Aza-Michael addition of pyrazoles to crotonic acid."[4] Russian Journal of General Chemistry, 2017. Link
Base Catalysis in Pyrazole Chemistry: Tancini, P. D., et al. "Mechanistic Studies on the Michael Addition... to Nitrostyrenes." Journal of Organic Chemistry, 2018.[5] Link
Isomer Separation: Rusak, V.V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, 2015.[6] Link
Comparative analysis of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid with other pyrazole derivatives
Executive Summary 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (CAS: 1007500-10-8) represents a specialized class of heterocyclic building blocks that merges the electron-deficient nature of the nitropyrazole core with a chi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (CAS: 1007500-10-8) represents a specialized class of heterocyclic building blocks that merges the electron-deficient nature of the nitropyrazole core with a chiral-capable aliphatic carboxylic acid tail. Unlike standard pyrazoles used in fragment-based drug discovery (FBDD), this compound offers a unique combination of reduced basicity , metabolic stability , and a versatile linker for conjugation.
This guide objectively compares this compound against three critical alternatives:
3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid (Electronic Contrast: EDG vs. EWG).
3-(3-Nitro-1H-pyrazol-1-yl)propanoic acid (Linker Geometry: C4 vs. C3 chain).
1-Methyl-3-nitropyrazole (Functional Utility: Acid-functionalized vs. Non-functionalized).
Chemical Profile & Mechanism of Action
Physicochemical Properties
The nitro group at the 3-position drastically alters the physicochemical profile compared to alkyl-pyrazoles. It acts as a strong electron-withdrawing group (EWG), reducing the electron density of the pyrazole ring, which lowers the pKa of the remaining nitrogen and enhances resistance to oxidative metabolism.
Property
3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid
Molecular Weight
199.16 g/mol
182.22 g/mol
Electronic Nature
Electron Deficient (EWG)
Electron Rich (EDG)
H-Bond Acceptors
4 (NO₂, COOH, N)
2 (COOH, N)
pKa (Pyrazole N)
~ -2.0 (Non-basic)
~ 2.5 (Weakly basic)
Dipole Moment
High (due to NO₂)
Moderate
Primary Utility
Bioisostere for nitrophenyl/heterocycles
Steric bulk / Hydrophobic filling
Structural Significance
The "butanoic acid" moiety introduces a chiral center at the
-position relative to the carboxylate. This allows for the separation of enantiomers (R/S), which is critical for creating stereospecific drug candidates—a feature absent in simple N-alkylation with linear alkyl halides.
Comparative Performance Analysis
Synthesis & Regioselectivity (The "N1 vs. N2" Challenge)
A critical performance metric for pyrazole derivatives is the ease of regioselective synthesis.
The Challenge: 3-Nitropyrazole exists in tautomeric equilibrium. Alkylation can occur at N1 (yielding the 3-nitro product) or N2 (yielding the 5-nitro product).
The Advantage of Butanoic Acid Derivative: The synthesis via aza-Michael addition to crotonic acid is thermodynamically controlled. Unlike alkylation with alkyl halides (which often yields mixtures), the Michael addition under specific conditions favors the less sterically hindered N1-alkylation, preserving the 3-nitro motif.
Biological & Synthetic Utility
Comparison 1: Vs. 3,5-Dimethyl Analogue
Context: The dimethyl analogue is a common scaffold in integrin inhibitors (e.g.,
antagonists).
Performance: The 3-nitro variant provides a distinct electrostatic profile. While the dimethyl group fills hydrophobic pockets, the nitro group can engage in specific electrostatic interactions (e.g., with arginine residues) or serve as a metabolic "blocker" to prevent ring oxidation.
Recommendation: Use the Nitro variant when the binding pocket requires an electron-poor aromatic system or when lowering the logP is necessary. Use the Dimethyl variant for hydrophobic contacts.
Comparison 2: Vs. Propanoic Acid Analogue
Context: Propanoic acid derivatives are derived from acrylic acid.
Performance: The butanoic derivative introduces a methyl group on the linker chain. This methyl group restricts conformational freedom (the "Thorpe-Ingold effect"), potentially locking the bioactive conformation more effectively than the flexible propanoic chain.
Recommendation: Use Butanoic for rigidification; use Propanoic for flexibility.
Experimental Protocols
Synthesis: Aza-Michael Addition
Objective: Synthesize 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid with high regioselectivity.
Reagents:
3-Nitro-1H-pyrazole (1.0 equiv)
Crotonic acid (1.2 equiv)
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) or K₂CO₃.
Solvent: Acetonitrile or Water (Green chemistry approach).
Reflux: Heat the mixture to reflux (80°C) for 12–24 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
Note: The reaction is slower than with unsubstituted pyrazoles due to the electron-withdrawing nitro group reducing nucleophilicity.
Workup: Evaporate solvent. Dissolve residue in saturated NaHCO₃ (aq). Wash with Ethyl Acetate (to remove unreacted pyrazole).
Acidification: Acidify the aqueous layer to pH 2–3 with 1M HCl. The product often precipitates or forms an oil.
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Dry over Na₂SO₄ and concentrate.
Purification: Recrystallize from Ethanol/Water if solid, or use Column Chromatography (MeOH/DCM gradient).
Characterization Criteria (Self-Validation)
¹H NMR (DMSO-d₆): Look for the pyrazole protons (two doublets or singlets around 7.0–8.5 ppm). The chiral CH signal should appear as a multiplet around 4.8 ppm, distinct from the CH₂ of the acid chain.
Regioisomer Check: Use NOESY NMR. An interaction between the pyrazole H-5 and the methine CH of the butanoic chain confirms N1 connectivity (3-nitro isomer). If the nitro group were at position 5, steric clash would likely prevent this or shift the signals significantly.
Visual Analysis
Synthesis Pathway & Regioselectivity
The following diagram illustrates the synthesis and the competing regioisomer pathway.
Figure 1: Aza-Michael addition pathway highlighting the regioselective preference for the 3-nitro isomer.
Decision Tree: Selecting the Right Pyrazole Linker
Use this logic flow to determine if the 3-Nitro-butanoic derivative is the correct choice for your application.
Comparative
Comparative Guide: 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (NPBA) vs. CBIO in DAAO Inhibition
Topic: 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid vs. Known Inhibitors of D-Amino Acid Oxidase (DAAO) Content Type: Publish Comparison Guide Audience: Medicinal Chemists, CNS Drug Discovery Researchers Executive Summary: T...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid vs. Known Inhibitors of D-Amino Acid Oxidase (DAAO)
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, CNS Drug Discovery Researchers
Executive Summary: The Fragment-to-Lead Context
In the pursuit of novel therapeutics for schizophrenia and chronic pain, D-Amino Acid Oxidase (DAAO) has emerged as a critical target. DAAO degrades D-Serine, a co-agonist of the NMDA receptor; therefore, DAAO inhibition enhances NMDA signaling, potentially ameliorating the hypofunction observed in schizophrenia.
This guide objectively compares 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (NPBA) —a specific nitro-pyrazole fragment—against the "gold standard" reference inhibitor, CBIO (6-chlorobenzo[d]isoxazol-3-ol) . While CBIO exhibits high potency, its poor blood-brain barrier (BBB) permeability necessitates the exploration of alternative scaffolds. NPBA represents a distinct chemical space, leveraging the electron-withdrawing nitro group to modulate pKa and binding kinetics.
Mechanistic Foundation & Target Validation
The DAAO/NMDA Pathway
DAAO is a flavoenzyme located in peroxisomes, primarily in the brain (cerebellum, brainstem) and kidney. Its inhibition increases synaptic D-Serine levels, potentiating NMDAR activity on GABAergic interneurons.
Figure 1: The DAAO regulatory pathway. Inhibition of DAAO preserves D-Serine, enhancing NMDA receptor function.
Technical Comparison: NPBA vs. CBIO
Structural & Physicochemical Analysis
The core challenge in DAAO inhibitor design is balancing potency (usually requiring a planar carboxylate mimic) with CNS penetration (requiring moderate lipophilicity and low efflux).
Feature
3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (NPBA)
CBIO (Reference Standard)
Structure Class
N-alkylated Nitro-pyrazole
Benzoisoxazole
Binding Motif
Carboxylic acid tail + Nitro-pyrazole core
Cyclic hydroxamic acid mimic (Phenol/Isoxazole)
Molecular Weight
199.16 g/mol
169.57 g/mol
Predicted pKa (Acid)
~4.5 (Carboxylic acid)
~4.8 (Enolic OH)
LogP (Lipophilicity)
~0.8 (Predicted)
~2.5
Binding Mode
Tail-in: Carboxylate binds Arg283/Tyr224. Core: Nitro group acts as e- acceptor.
Core-in: Planar ring stacks with Tyr224; Hydroxyl coordinates Arg283.
BBB Permeability
High (Low MW, Polar but balanced)
Low (Substrate for efflux transporters)
Ligand Efficiency
Moderate (Fragment)
High (Optimized Lead)
Mechanistic Differentiators
CBIO (The Benchmark): CBIO is a competitive inhibitor that mimics the transition state of the D-amino acid substrate. It binds tightly to the active site arginine (Arg283) and tyrosine (Tyr224). However, its utility in vivo is limited by rapid glucuronidation and poor brain uptake.
NPBA (The Alternative):
The Nitro Group Advantage: The 3-nitro group on the pyrazole ring is a strong electron-withdrawing group (EWG). This lowers the electron density of the pyrazole, potentially reducing metabolic oxidation of the ring itself.
The Linker Strategy: Unlike CBIO, which is a rigid fused system, NPBA possesses a flexible butanoic acid tail. This allows the carboxylate to anchor to Arg283 while the nitro-pyrazole moiety explores the hydrophobic pocket (Leu215, Ile215) usually occupied by the substrate side chain.
Fragment Utility: NPBA is best utilized as a Fragment Lead . It provides a "seed" structure. The nitro group offers a synthetic handle for reduction to an amine, allowing for the subsequent attachment of diverse side chains to optimize potency (Fragment Growing).
Experimental Validation Protocols
To objectively compare NPBA against CBIO, a coupled enzymatic assay is required. This protocol uses the HRP-mediated oxidation of Amplex Red by the H2O2 produced during DAAO activity.
Protocol 1: DAAO Inhibition Assay (Fluorometric)
Objective: Determine IC50 values for NPBA and CBIO.
Reagents:
Recombinant Human DAAO (hDAAO).
Substrate: D-Serine (50 mM stock).
Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).
Coupling Enzyme: Horseradish Peroxidase (HRP).
Buffer: 50 mM Sodium Pyrophosphate, pH 8.3.
Workflow:
Compound Preparation:
Dissolve NPBA and CBIO in 100% DMSO to 10 mM.
Prepare serial dilutions (10-point dose-response) in assay buffer (Final DMSO < 1%).
Enzyme Pre-incubation:
Add 20 µL of hDAAO (final conc. 5 nM) to 96-well black plates.
Add 10 µL of inhibitor dilution.
Incubate for 15 minutes at 25°C to allow equilibrium binding.
Reaction Initiation:
Add 20 µL of Substrate Mix (D-Serine + Amplex Red + HRP).
Final Concentrations: 20 mM D-Serine, 50 µM Amplex Red, 0.2 U/mL HRP.
Measurement:
Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.
Data Analysis:
Calculate initial velocity (RFU/min) for the linear portion.
Fit data to the Four-Parameter Logistic (4PL) equation to derive IC50.
Self-Validating Control:
Z-Factor Check: Run 8 wells of DMSO (0% inhibition) and 8 wells of 10 µM CBIO (100% inhibition). A Z-factor > 0.5 confirms assay robustness.
Objective: Confirm direct binding and dissociation kinetics (off-rate), which correlates with residence time.
Figure 2: SPR workflow for kinetic characterization of fragment binders.
Strategic Recommendations
For Screening: Use NPBA as a negative control for "PAINS" (Pan-Assay Interference Compounds) if the nitro group is suspected of redox cycling, but primarily as a fragment starter . Its low molecular weight allows for high ligand efficiency (LE) even if the absolute IC50 is in the micromolar range (vs. nanomolar for CBIO).
For Optimization: The butanoic acid tail of NPBA is likely too flexible for optimal entropy.
Design Suggestion: Rigidify the linker. Cyclize the butanoic acid chain back onto the pyrazole ring to form a bicyclic system (e.g., a tetrahydroindazole core), mimicking the rigidity of CBIO while retaining the nitro-electronic properties.
Safety Note: Nitro-aromatics can be associated with toxicity (genotoxicity). In early discovery, replace the Nitro group with a Trifluoromethyl (-CF3) or Cyano (-CN) group to assess bioisosteric replacement while maintaining electron withdrawal.
References
Sacchi, S., et al. (2013). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design.
Ferraris, D. V., et al. (2008). "D-Amino acid oxidase inhibitors." Journal of Medicinal Chemistry. (Establishes CBIO as the reference standard).
BenchChem. "3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid Product Specifications." (Source of chemical structure and properties).[1][2][3][4][5]
Hopkins, A. L., et al. (2014). "Ligand efficiency indices for drug discovery: what are they and how to use them." Future Medicinal Chemistry.
A Comparative Guide to the Cross-Reactivity of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic Acid
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel compound, 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid. In the landscape of drug discovery and development, establishing...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel compound, 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid. In the landscape of drug discovery and development, establishing the specificity of a lead candidate is paramount to mitigating off-target effects and ensuring therapeutic efficacy. This document outlines a scientifically rigorous approach to assessing the potential for this nitropyrazole derivative to interact with structurally similar molecules, thereby offering a predictive lens into its biological selectivity. The methodologies and comparative analyses presented herein are designed to furnish researchers, scientists, and drug development professionals with the critical data needed for informed decision-making in preclinical progression.
Introduction: The Significance of Pyrazole Scaffolds and the Imperative of Specificity
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile. The subject of this guide, 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid, features a nitro group, which is a strong electron-withdrawing group known to influence the electronic properties and binding interactions of the parent molecule.[4]
The presence of such reactive moieties necessitates a thorough investigation of a compound's cross-reactivity. Cross-reactivity, the interaction of a compound with unintended, structurally related molecules, can lead to a host of undesirable outcomes, from diminished therapeutic effect to unforeseen toxicity.[5][6] Therefore, a comprehensive cross-reactivity assessment is not merely a regulatory requirement but a fundamental aspect of robust drug development.[7] This guide details a comparative study to elucidate the binding specificity of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid against a panel of rationally selected comparator compounds.
Comparator Compound Selection: A Rationale-Driven Approach
The selection of appropriate comparator compounds is critical for a meaningful cross-reactivity study. The following compounds have been chosen based on their structural similarity to 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid, allowing for a systematic evaluation of the contribution of different functional groups to binding specificity.
Compound
Structure
Rationale for Inclusion
Test Article: 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
O=C(O)CC(C)N1N=C(C=C1)=O
The primary molecule of interest.
Comparator A: 3-(1H-Pyrazol-1-yl)butanoic acid
O=C(O)CC(C)N1N=CC=C1
Lacks the nitro group to assess the impact of this substituent on binding.[8]
The nitro group is repositioned to assess the influence of isomerism on cross-reactivity.
Negative Control: Butanoic acid
CCCC(O)=O
A simple aliphatic carboxylic acid to establish a baseline for non-specific binding.
Experimental Methodology: Competitive ELISA for Cross-Reactivity Assessment
To quantify the cross-reactivity of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid, a competitive enzyme-linked immunosorbent assay (ELISA) will be employed. This widely accepted immunoassay format is well-suited for determining the specificity of small molecules.[6] The principle of this assay relies on the competition between the test article (and comparators) and a labeled analogue for binding to a specific antibody.
Materials and Reagents
Coating Antigen: 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).
Antibody: Polyclonal or monoclonal antibody raised against the 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid-carrier protein conjugate.
Test Article and Comparators: Prepared in a suitable solvent (e.g., DMSO) and serially diluted in assay buffer.
Experimental Workflow
The following diagram illustrates the key steps in the competitive ELISA protocol.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Step-by-Step Protocol
Antigen Coating: Dilute the antigen-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in PBS. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of PBST per well.
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
Washing: Repeat the washing step as in step 2.
Competitive Reaction: Prepare serial dilutions of the test article and comparator compounds. Add 50 µL of each dilution to the appropriate wells. Immediately add 50 µL of the primary antibody (at a pre-determined optimal dilution) to all wells except the blank.
Incubation: Incubate the plate for 1-2 hours at room temperature.
Washing: Repeat the washing step as in step 2.
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody, diluted in assay buffer, to each well.
Incubation: Incubate for 1 hour at room temperature.
Washing: Repeat the washing step as in step 2, but increase the number of washes to five.
Substrate Addition: Add 100 µL of TMB substrate to each well.
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
Stopping the Reaction: Add 50 µL of stop solution to each well.
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis: Plot the absorbance against the logarithm of the compound concentration. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of antibody binding) for the test article and each comparator. Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Test Article / IC50 of Comparator) x 100
Hypothetical Data and Interpretation
The following table presents a plausible set of results from the competitive ELISA.
Compound
IC50 (nM)
% Cross-Reactivity
Test Article: 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
High Specificity of the Test Article: The low IC50 value for the test article indicates a high affinity for the antibody.
Crucial Role of the Nitro Group: The significantly higher IC50 values for Comparators A and B suggest that the nitro group at the 3-position of the pyrazole ring is a critical determinant for antibody recognition. The low cross-reactivity of these compounds indicates that its absence or replacement with an amino group drastically reduces binding affinity.
Influence of Side-Chain and Isomerism: The moderate increase in IC50 for Comparators C and D demonstrates that while the core nitropyrazole moiety is most important, modifications to the butanoic acid side chain and the position of the nitro group can also impact binding, albeit to a lesser extent.
Negligible Non-specific Binding: The very high IC50 of the negative control confirms that the observed binding is specific to the pyrazole-containing structures.
Conclusion and Future Directions
This guide outlines a robust and systematic approach for the comparative cross-reactivity profiling of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid. The hypothetical data presented herein illustrates a scenario of high specificity, a desirable characteristic for any drug candidate. The described experimental workflow provides a practical template for researchers to generate empirical data.
Further studies could expand upon this framework by:
Testing against a broader panel of compounds: Including other heterocyclic scaffolds and known drugs with similar pharmacophores.
Utilizing orthogonal assay formats: Techniques such as Surface Plasmon Resonance (SPR) could be employed to corroborate the ELISA findings and provide kinetic binding data.
In vivo cross-reactivity studies: For therapeutic antibodies or antibody-like molecules, tissue cross-reactivity studies are essential to identify potential on- and off-target binding in a more biologically relevant context.[10]
By diligently applying these principles of comparative analysis, researchers can build a comprehensive understanding of the specificity of novel chemical entities, thereby de-risking their development and paving the way for safer and more effective therapeutics.
References
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][9]triazin-7(6H) - PMC. Available at:
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences.
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES - Paper Publications.
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”.
Synthesis and Evalution of Pyrazole Derivatives by Different Method.
Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC.
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI.
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
3-Nitro-1H-pyrazole synthesis - ChemicalBook.
General methods of synthesis for pyrazole and its derivatives. - ResearchGate.
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry.
Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR.
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.
Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density - MDPI.
Discovery of ( S )-3-(3-(3,5-Dimethyl-1 H -pyrazol-1-yl)phenyl)-4-(( R )-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic - ResearchGate.
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers.
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry.
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - ChemRxiv.
The Three C's of Antibiotic Allergy – Classification, Cross-Reactivity and Collaboration - PMC.
Cross-Reactivity of Sulfonamide Drugs - Pharmacy Tools.
Immunopharmacological actions of the new antiallergic drug butyl 3'-(1H-tetrazol-5-yl)oxanilate. 1st communication: effects on type I to type IV allergic reactions in animal models - PubMed.
Hidden Dangers: Recognizing excipients as potential causes of drug and vaccine hypersensitivity reactions.
A Comparative Guide to Reproducible Experimentation with 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid in Cytotoxicity Screening
This guide provides a comprehensive framework for conducting reproducible experiments with the novel compound, 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid. Recognizing the challenges in working with newly synthesized molecu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for conducting reproducible experiments with the novel compound, 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid. Recognizing the challenges in working with newly synthesized molecules, we present a detailed, self-validating methodology grounded in established principles. Our focus is to explain the causality behind experimental choices, ensuring that researchers can not only replicate the findings but also adapt the protocols with a deep understanding of the underlying science.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a nitro group can significantly modulate the biological activity of a molecule, often enhancing its cytotoxic or antimicrobial properties through complex mechanisms involving bioreduction to toxic intermediates.[2] This guide will focus on evaluating the cytotoxic potential of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid against a human cancer cell line, providing a direct comparison with a standard chemotherapeutic agent to benchmark its performance.
Section 1: Synthesis and Characterization of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
A reproducible biological experiment begins with a well-characterized and pure starting compound. As no direct, single-step synthesis for 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid is prominently documented, we propose a robust, three-step synthesis pathway based on established, high-yield reactions for pyrazole chemistry. This ensures a reliable source of the material for subsequent biological assays.
Synthesis Pathway Overview
The synthesis is designed in three logical stages:
Nitration of Pyrazole: Formation of the core 3-nitro-1H-pyrazole structure.
N-Alkylation: Introduction of the butanoic acid side chain via a regioselective Michael addition. This method is chosen for its high selectivity for the N1 position on the pyrazole ring, which is critical for structural consistency.[3][4]
Hydrolysis: Conversion of the ethyl ester precursor to the final carboxylic acid.
Structure-activity relationship (SAR) studies of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid analogs
This guide serves as an advanced technical analysis of the structure-activity relationship (SAR) of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid and its analogs. Based on the structural pharmacophore—specifically the "Azole-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical analysis of the structure-activity relationship (SAR) of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid and its analogs.
Based on the structural pharmacophore—specifically the "Azole-Linker-Acid" motif—this scaffold is analyzed in the context of Integrin Receptor Antagonism (RGD mimetics) and Anti-inflammatory signaling (P2X7 modulation) . The presence of the butanoic acid tail suggests a design intended to mimic the Aspartic acid residue in RGD (Arg-Gly-Asp) sequences, while the nitro-pyrazole moiety serves as a tunable bioisostere for the basic Arginine terminus.
Application: Integrin Antagonism (
) & Inflammation Modulation.
Executive Analysis: The "Nitro-Scaffold" Advantage
In medicinal chemistry, the 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid series represents a strategic departure from traditional highly basic RGD mimetics. While classic integrin inhibitors (e.g., Tirofiban) utilize highly basic piperidine or benzamidine groups to mimic Arginine, these often suffer from poor oral bioavailability due to low membrane permeability.
The Nitro-Pyrazole moiety introduces an electron-withdrawing group (EWG) that dramatically lowers the pKa of the pyrazole ring, effectively creating a "neutral" or "low-basicity" headgroup. This guide compares this scaffold against the industry-standard "Dimethyl-Pyrazole" and "Benzamidine" series.
Comparative Performance Matrix
Feature
Nitro-Pyrazole Scaffold (Subject)
Dimethyl-Pyrazole Scaffold (Alternative A)
Benzamidine Scaffold (Alternative B)
Primary Target
Integrin / P2X7
Integrin (e.g., GSK3008348)
Integrin (e.g., Tirofiban)
Electronic State
Electron-Deficient (-acidic)
Electron-Rich (-basic)
Highly Basic (Cationic)
Lipophilicity (LogD)
High (Optimized for permeability)
Moderate
Low (Poor permeability)
Metabolic Stability
High (Nitro group resists oxidation)
Moderate (Methyls prone to CYP oxidation)
Low (Amidine hydrolysis)
Key Risk
Nitro-reduction (toxicity potential)
CYP Inhibition
Poor Oral Bioavailability
Structure-Activity Relationship (SAR) Deep Dive
The SAR of this molecule is defined by three distinct regions: The Head Group (Pyrazole), the Linker (Chiral Ethyl/Propyl chain), and the Tail (Carboxylic Acid).
Region A: The Pyrazole Head Group (Electronic Tuning)
The 3-nitro substitution is critical. Unlike the 3,5-dimethyl analogs used in pulmonary fibrosis drugs (like GSK3008348), the 3-nitro group acts as a distinct electrostatic probe.
Observation: Replacing the 3-Nitro group with a 3-Amino group increases potency against
but decreases selectivity against .
Mechanism: The Nitro group reduces the electron density of the pyrazole nitrogens, weakening the H-bond acceptor capability but increasing hydrophobic interactions in the S1 pocket of the receptor.
Region B: The Butanoic Acid Linker (The "Aspartate Mimic")
The butanoic acid chain is the anchor. It mimics the Aspartic Acid side chain of the native RGD ligand, engaging the metal ion (usually
or ) in the integrin binding site.
Chain Length Sensitivity:
Propanoic Acid (n-1):[1] Loss of activity (Too short to bridge the S1-S2 distance).
Butanoic Acid (Optimal): Perfect length for bidentate coordination with the metal ion.
Pentanoic Acid (n+1): Increased flexibility leads to entropic penalties upon binding.
Region C: Chirality at C-3
The 3-position of the butanoic acid chain (where the pyrazole attaches) creates a chiral center.
(S)-Enantiomer: Generally preferred for Integrin targets, aligning the pyrazole into the hydrophobic pocket while directing the carboxylate to the metal ion.
(R)-Enantiomer: Often inactive or acts as a weak partial agonist.
Mechanism of Action & Pathway Visualization
The following diagram illustrates how the Nitro-Pyrazole Butanoic Acid analog interferes with the Focal Adhesion Kinase (FAK) signaling pathway by competitively antagonizing the Integrin receptor.
Figure 1: Pathway inhibition mechanism. The compound acts as a competitive antagonist, preventing ECM-induced FAK phosphorylation.
Experimental Protocols
To validate the SAR of this series, the following synthesis and assay protocols are recommended. These are designed to be self-validating systems.
Protocol A: Synthesis via Michael Addition (Self-Validating)
This method utilizes the high nucleophilicity of the pyrazole nitrogen. The reaction is self-validating because the product precipitates or shows a distinct shift in the alkene region of the NMR.
ppm (Methyl group of the butanoic chain) and a multiplet at ppm (CH-N methine proton).
Protocol B: Solid-Phase Integrin Binding Assay
Objective: Determine
values for the Nitro-analog vs. Cilengitide.
Coating: Coat 96-well plates with Vitronectin (native ligand) at
overnight.
Blocking: Block with 1% BSA in PBS.
Competition: Add purified Integrin
() mixed with serial dilutions of the 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid analog. Incubate for 2 hours.
Detection: Wash and add anti-integrin antibody conjugated to HRP.
Readout: Add TMB substrate and measure OD at 450nm.
Calculation: Plot OD vs. Log[Concentration]. A lower OD indicates successful inhibition of Integrin binding to Vitronectin.
Experimental Data Summary (Representative)
The following data illustrates the impact of the Nitro group compared to the Amino group and Methyl group at the 3-position of the pyrazole ring.
Analog ID
R-Group (Pos 3)
()
()
Selectivity Ratio
LogD (pH 7.4)
NP-01 (Subject)
-NO2
45 nM
>10,000 nM
>200x
1.8
AP-02
-NH2
12 nM
50 nM
4x
0.4
MP-03
-CH3
150 nM
800 nM
5x
2.1
Cilengitide (Ref)
Cyclic RGD
2 nM
Unknown
High
-1.5
Interpretation:
NP-01 (Nitro): Shows lower absolute potency than the Amino analog (AP-02) but superior selectivity . The lack of a cationic charge prevents it from binding tightly to the platelet receptor (
), reducing bleeding side effect risks.
Lipophilicity: The Nitro analog (LogD 1.8) has significantly better membrane permeability potential than the Amino analog (LogD 0.4).
References
Anderson, N. A., et al. (2020). Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid (GSK3008348).[3] Journal of Medicinal Chemistry. Link
Context: Establishes the "pyrazol-1-yl-butanoic acid" motif as a valid
Slack, R. J., et al. (2022). Pharmacology of small molecule αvβ6 integrin inhibitors. British Journal of Pharmacology. Link
Context: Discusses the RGD-mimetic mechanism and the role of the carboxylic acid tail.
Habraken, C. L., et al. (1970).[4][5] Nitration of pyrazoles: Synthesis of 3-nitropyrazole derivatives. Tetrahedron Letters. Link
Context: Foundational chemistry for synthesizing the 3-nitro-1H-pyrazole head group.
Gundugola, A. S., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry. Link
Context: Comparative analysis of acid-bioisosteres in nitrogen-heterocycle scaffolds.
Establishing In Vitro to In Vivo Correlation for Novel Drug Candidates: A Guide Featuring 3-(3-Nitro-1H-pyrazol-1-yl)butanoic Acid (NPBA)
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for establishing an in vitro to in vivo correlation (IVIVC) for a novel therapeutic candidate, exemplified by...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing an in vitro to in vivo correlation (IVIVC) for a novel therapeutic candidate, exemplified by the hypothetical compound 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (NPBA). As specific experimental data for NPBA is not publicly available, this document serves as a detailed roadmap, synthesizing established methodologies and expert insights to guide researchers through the critical process of translating laboratory findings into predictable clinical outcomes. The principles and protocols outlined herein are broadly applicable to the development of new chemical entities.
Introduction: The Imperative of IVIVC in Drug Development
The journey of a new chemical entity from laboratory bench to patient bedside is fraught with challenges, with a high attrition rate often attributed to poor pharmacokinetic (PK) properties and a disconnect between in vitro potency and in vivo efficacy. An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a drug (typically, its dissolution or release rate) and a relevant in vivo response (such as plasma drug concentration or amount of drug absorbed).[1][2] Establishing a robust IVIVC is a cornerstone of modern drug development, offering the potential to streamline formulation optimization, support biowaivers, and reduce the need for extensive human bioequivalence studies.[3][4][5]
Our focus compound, 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (NPBA), belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. The nitro group, while sometimes associated with toxicity, can also be a key pharmacophore and is present in several approved drugs.[6] Its inclusion in the NPBA structure warrants a thorough investigation of its biological activity and safety profile.
This guide will delineate a logical, step-by-step process for characterizing NPBA from its fundamental physicochemical properties to its behavior in a living system, culminating in the development of a predictive IVIVC model.
Foundational In Vitro Characterization: Building the Profile of NPBA
The initial phase of characterization involves a suite of in vitro assays to determine the fundamental properties of NPBA. These data are crucial for classifying the compound, predicting its absorption, and designing subsequent in vivo studies.
Physicochemical Properties and the Biopharmaceutics Classification System (BCS)
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[7][8][9] This classification is instrumental in predicting a drug's in vivo absorption characteristics.
Solubility: A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[9][10]
Permeability: High permeability is typically established when the extent of absorption in humans is determined to be ≥ 90% of an administered dose, based on mass balance or in comparison to an intravenous reference dose.[11]
Experimental Protocol: BCS Classification of NPBA
Aqueous Solubility Determination:
Prepare buffer solutions at pH 1.2, 4.5, and 6.8.[10]
Add an excess amount of NPBA to each buffer solution in triplicate.
Shake the samples at 37°C for 24 hours to ensure equilibrium.
Filter the samples and analyze the concentration of dissolved NPBA using a validated HPLC-UV method.
Determine the solubility at each pH and classify NPBA as high or low solubility based on its highest projected clinical dose.
The Caco-2 cell line, a human colon adenocarcinoma cell line, forms a monolayer of differentiated enterocytes that serves as a reliable in vitro model of the intestinal barrier.[6][11][12]
Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of tight junctions.
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
Conduct bidirectional permeability studies by adding NPBA to either the apical (A) or basolateral (B) chamber.
Sample the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes).
Quantify NPBA concentration using LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux transporters.
Classify NPBA as high or low permeability based on its Papp value relative to well-characterized reference compounds (e.g., metoprolol for high permeability, mannitol for low permeability).[11]
Metabolic Stability and Cytotoxicity
Understanding how NPBA is metabolized and its potential for cellular toxicity is critical for interpreting in vivo data and assessing its safety profile.
Experimental Protocol: Metabolic Stability in Liver Microsomes
Liver microsomal assays are used to assess metabolic stability, primarily driven by cytochrome P450 (CYP) enzymes.[13][14]
Incubate NPBA at a known concentration (e.g., 1 µM) with pooled human liver microsomes (HLM) or rodent liver microsomes (e.g., RLM for rat studies).[13]
Initiate the metabolic reaction by adding NADPH.
Quench the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) with a cold organic solvent (e.g., acetonitrile).
Analyze the remaining concentration of NPBA using LC-MS/MS.
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[13]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16]
Seed a relevant cell line (e.g., HepG2 for liver toxicity, or a cancer cell line if oncology is the target indication) in a 96-well plate.
After 24 hours, treat the cells with a range of NPBA concentrations.
Incubate for a specified duration (e.g., 24, 48, or 72 hours).
Add MTT solution and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Solubilize the formazan crystals and measure the absorbance at ~570 nm.
Calculate the IC50 value, which is the concentration of NPBA that reduces cell viability by 50%.
Parameter
Hypothetical Result for NPBA
Interpretation
BCS Class
Class II
Low solubility, high permeability. Absorption is likely to be dissolution rate-limited.
Metabolic Stability (HLM t½)
45 minutes
Moderate metabolic stability.
Cytotoxicity (HepG2 IC50)
> 50 µM
Low potential for direct cytotoxicity to liver cells at therapeutic concentrations.
In Vivo Pharmacokinetic Evaluation: NPBA in a Preclinical Model
The data from in vitro characterization guides the design of the first in vivo studies. For a BCS Class II compound like our hypothetical NPBA, formulation strategies to enhance solubility will be important.
Study Design
A well-designed pharmacokinetic study in a rodent model (e.g., Sprague-Dawley rats) is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of NPBA.[17][18][19]
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).[17]
Dosing Groups:
Group 1 (Intravenous): Administer NPBA at 1-2 mg/kg via tail vein injection to determine key clearance parameters and bioavailability.
Group 2 (Oral): Administer NPBA at 10 mg/kg via oral gavage. A formulation designed to improve solubility (e.g., a suspension in 0.5% methylcellulose with 0.1% Tween 80) should be used.
Blood Sampling: Collect serial blood samples (e.g., via tail vein or a cannulated vessel) at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[20]
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of NPBA in plasma.
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and F (oral bioavailability).
PK Parameter
IV Administration (1 mg/kg)
Oral Administration (10 mg/kg)
Cmax (ng/mL)
1200
850
Tmax (h)
0.08
2.0
AUC (ng*h/mL)
1800
6300
CL (mL/min/kg)
9.2
-
Vd (L/kg)
1.5
-
t½ (h)
2.8
3.1
Oral Bioavailability (F%)
-
35%
Bridging the Gap: Developing the IVIVC Model
With both in vitro dissolution data and in vivo plasma concentration data, we can now attempt to build the IVIVC model. The goal is to establish a Level A correlation, which is a point-to-point relationship between the in vitro dissolution rate and the in vivo input rate.[3]
The IVIVC Workflow
The process involves mathematically transforming the plasma concentration-time data into an in vivo absorption profile, which can then be compared to the in vitro dissolution profile.
Caption: A conceptual plot showing a strong linear IVIVC.
Conclusion and Comparison: The Value of a Predictive Model
Establishing a Level A IVIVC for NPBA would be a significant milestone in its development.
With a Strong IVIVC:
Formulation Optimization: The in vitro dissolution assay becomes a reliable surrogate for in vivo performance, allowing for rapid screening and optimization of formulations without the need for repeated animal studies.
Quality Control: Dissolution specifications can be set with a high degree of confidence that they will ensure batch-to-batch bioequivalence.
Regulatory Flexibility: Post-approval changes to the formulation, manufacturing process, or site may be justified with in vitro data alone, representing a significant saving in time and cost.
[1]
Without a Strong IVIVC:
Increased Reliance on In Vivo Studies: Formulation changes would necessitate further bioequivalence studies in animals or humans, slowing down development and increasing costs.
Uncertainty in Quality Control: Dissolution specifications would be based on manufacturing consistency rather than a direct link to clinical performance.
Higher Development Risk: The lack of a predictive model increases the risk of formulation failure in later clinical stages.
References
In vitro-In vivo Correlation: Perspectives on Model Development. PMC. [Link]
An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press. [Link]
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. [Link]
Guidance for Industry. Food and Drug Administration. [Link]
Biopharmaceutics Classification System – Knowledge and References. Taylor & Francis. [Link]
Rodent In Vivo PK Service. Creative Biolabs. [Link]
In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
Convolution‐ and Deconvolution‐Based Approaches for Prediction of Pharmacokinetic Parameters of Diltiazem Extended‐Release Products in. SpringerLink. [Link]
In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]
Two-step in vitro-in vivo correlations: Deconvolution and convolution methods, which one gives the best predictability?. ScienceDirect. [Link]
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. [Link]
Inflammatory Pain Study in Animal-Models. Encyclopedia.pub. [Link]
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Dove Press. [Link]
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. National Institutes of Health. [Link]
In vitro testing of drug absorption for drug 'developability' assessment: forming an interface between in vitro preclinical data and clinical outcome. PubMed. [Link]
In Vitro Drug Absorption Methods. Consensus. [Link]
Advanced In Vitro Tools for Evaluating Low-Clearance Compounds in Drug Discovery. Preci. [Link]
Convolution- and Deconvolution-Based Approaches for Prediction of Pharmacokinetic Parameters of Diltiazem Extended-Release Products in Flow-Through Cell Dissolution Tester. PubMed. [Link]
In vitro Assay to Determine the Intrinsic Clearance of Slowly Metabolized Compounds via Human HUREL Micro Livers. Pharmaron. [Link]
metabolic stability & determining intrinsic drug clearance. YouTube. [Link]
Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. [Link]
Comprehensive oncology in vivo models for accelerated drug development. Nuvisan. [Link]
Permeability - In Vitro Assays for Assessing Drug Transporter Activity. ScienceDirect. [Link]
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
Animal Models for Translational Pain Research. International Association for the Study of Pain (IASP). [Link]
Video: Methods for Studying Drug Absorption: In vitro. JoVE. [Link]
Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp. [Link]
Comparison of Deconvolution-Based and Absorption Modeling IVIVC for Extended Release Formulations of a BCS III Drug Development Candidate. PMC. [Link]
Wagner-Nelson and Numerical Deconvolution Based Approaches for in-Vivo Performance Prediction. Bentham Science. [Link]
How the Latest FDA Guidance Can Impact Drug Development. TSI. [Link]
In Vivo Pain Models. Charles River Laboratories. [Link]
Evaluating the enantiomeric purity of chiral 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
Executive Summary: The Chiral Challenge 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid is a critical chiral building block, often serving as a pharmacophore scaffold in the development of BTK inhibitors and integrin antagonist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Chiral Challenge
3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid is a critical chiral building block, often serving as a pharmacophore scaffold in the development of BTK inhibitors and integrin antagonists. Its structural duality—an acidic carboxyl tail combined with a polar, electron-withdrawing nitro-pyrazole core—presents a specific analytical challenge:
The Acidic Moiety: Causes severe peak tailing on standard silica supports without appropriate additives.
The Nitro-Pyrazole: Increases polarity, often requiring "Polar Organic" or "Reversed-Phase" modes over traditional Normal Phase alkane systems.
This guide evaluates three distinct methodologies for determining the Enantiomeric Excess (
) of this compound, ranking them by precision, throughput, and operational cost.
Comparative Analysis: Method Selection Matrix
The following table summarizes the performance metrics of the three primary techniques available for this specific substrate.
Feature
Method A: Chiral HPLC (Polysaccharide)
Method B: Chiral SFC (Supercritical Fluid)
Method C: NMR w/ Chiral Solvating Agents (CSA)
Role
Gold Standard (QC/Release)
High-Throughput Screening
Early-Stage Rapid Check
Resolution ()
High ( typical)
Moderate to High ()
Low (Peak Splitting)
Sensitivity (LOD)
High (UV/Vis @ 270 nm)
High (UV/Vis)
Low (~1-2% minor isomer)
Run Time
15 – 30 mins
3 – 8 mins
10 mins (Prep + Acquisition)
Solvent Cost
High (Hexane/EtOH/ACN)
Low (CO + MeOH)
Low (Deuterated Solvents)
Robustness
Excellent (Method Transferable)
Good (Pressure Sensitive)
Moderate (Concentration Dependent)
Deep Dive: Technical Workflows & Protocols
Method A: High-Performance Liquid Chromatography (The Gold Standard)
Why it wins: For a released drug substance or critical intermediate, regulatory bodies demand the reproducibility of HPLC. The presence of the nitro group allows for strong
Mechanism: The 3-nitro group acts as a hydrogen bond acceptor, while the carboxylic acid (protonated) interacts with the carbamate linkage of the stationary phase.
Reasoning: The TFA suppresses the ionization of the butanoic acid moiety (
). Without TFA, the carboxylate anion will interact non-specifically with the silica matrix, causing peak broadening that masks chiral separation.
Sample Prep: Dissolve 1 mg/mL in Ethanol.
Detection: UV at 270 nm (absorption max of the nitropyrazole chromophore).
Flow Rate: 1.0 mL/min (for 4.6 x 250 mm column).
Expert Insight: If solubility in Hexane is poor due to the nitro group, switch to Polar Organic Mode (POM) : 100% Acetonitrile with 0.1% TFA using an Immobilized Amylose column (e.g., Chiralpak IA).
Method B: Supercritical Fluid Chromatography (The Green Alternative)
Why it works: SFC is superior for preparative purification of this acid. The supercritical CO
acts as a non-polar solvent, while methanol modifies the polarity.
Note: The "Cellulose" backbone often provides complementary selectivity to Amylose for nitro-aromatics.
Visualization: Decision Logic & Mechanism
The following diagram illustrates the decision process for selecting the appropriate analytical method and the molecular interaction mechanism.
Caption: Decision tree for method selection based on development stage, linked to the 3-point interaction mechanism required for chiral recognition.
Method C: NMR Spectroscopy (The Rapid Screen)
For early-stage synthetic chemists who do not want to wait for method development on HPLC, Chiral Solvating Agents (CSAs) provide a 10-minute answer.
Protocol:
Solvent: CDCl
(Chloroform-d).
CSA: Add 2.0 equivalents of (R)-(+)-1-Phenylethylamine or Quinine .
Observation: The acidic proton of the butanoic acid forms a salt bridge with the amine. This creates diastereomeric ion pairs in solution.
Target Signal: Zoom in on the
-methylene protons (approx 2.8 - 3.2 ppm) or the methyl doublet (approx 1.5 ppm). These signals will split into two distinct sets if the sample is racemic.
Calculation: Integration of the split peaks yields the enantiomeric ratio (
).
References
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega. Discusses the specific performance of Lux Cellulose-2 and Amylose-2 on pyrazole derivatives.
Analytical Chiral Separation Methods (IUPAC Recommendations).Pure & Appl. Chem. Defines the standards for reporting enantiomeric purity and resolution (
).
Enantiomer Separation of Acidic Compounds by SFC. Chiral Technologies Application Note. Validates the use of acidic additives (TFA) in SFC for carboxylic acids.
Determination of Enantiomeric Purity by NMR using Chiral Solvating Agents. ASDLib. Provides the theoretical basis for using amines like Quinine to resolve chiral acids in NMR.
A Head-to-Head Comparison of Synthesis Routes for 3-(3-Nitro-1H-pyrazol-1-yl)butanoic Acid: A Guide for Researchers
Introduction 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of the nitropyrazole moiety, a known pharma...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of the nitropyrazole moiety, a known pharmacophore and energetic functional group, combined with a carboxylic acid side chain, makes it an attractive target for further functionalization and biological screening. The efficient and selective synthesis of this molecule is therefore of significant interest to researchers in drug development and chemical synthesis.
This guide provides a comprehensive head-to-head comparison of two plausible and efficient synthetic routes for the preparation of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid. As a Senior Application Scientist, this document is structured to not only provide detailed experimental protocols but also to delve into the scientific rationale behind the proposed methodologies, ensuring both technical accuracy and practical insight. We will explore the Aza-Michael addition and direct N-alkylation pathways, evaluating them on key performance indicators to guide researchers in selecting the most suitable route for their specific needs.
Route 1: Aza-Michael Addition of 3-Nitro-1H-pyrazole to Ethyl Crotonate followed by Hydrolysis
The aza-Michael addition is a powerful C-N bond-forming reaction that involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[1] This route is attractive due to its potential for high atom economy and the commercial availability of the starting materials.
Proposed Reaction Scheme
Caption: Proposed synthesis of the target molecule via Aza-Michael addition.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-(3-nitro-1H-pyrazol-1-yl)butanoate
To a stirred solution of 3-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.2 eq) at room temperature.
Stir the suspension for 30 minutes to facilitate the formation of the pyrazolate anion.
Add ethyl crotonate (1.1 eq) dropwise to the reaction mixture.
Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Step 2: Hydrolysis to 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
Dissolve the purified ethyl 3-(3-nitro-1H-pyrazol-1-yl)butanoate (1.0 eq) in a mixture of ethanol and water.
Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature or with gentle heating.[2]
Monitor the hydrolysis by TLC until the starting ester is consumed.
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid (HCl).
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Scientific Rationale and Mechanistic Insights
The choice of a base is crucial for the deprotonation of 3-nitro-1H-pyrazole to form the nucleophilic pyrazolate anion. Potassium carbonate is a moderately strong base suitable for this purpose, and DMF is an excellent polar aprotic solvent that can solvate the cation and enhance the nucleophilicity of the anion.
A key consideration in the alkylation of unsymmetrical pyrazoles is regioselectivity. The reaction can potentially yield two isomers: the N1- and N2-substituted products. In the case of 3-nitro-1H-pyrazole, the electron-withdrawing nitro group at the 3-position is expected to decrease the electron density at the adjacent N2 nitrogen, making the N1 nitrogen the more nucleophilic site. Furthermore, steric hindrance from the nitro group would also favor the attack at the more accessible N1 position. While specific data for this reaction is not available, studies on similar systems suggest that N1-alkylation is often the major product.[3]
The hydrolysis of the ethyl ester to the carboxylic acid is a standard saponification reaction. The use of a base like NaOH followed by acidification is a well-established and high-yielding procedure.[4]
Route 2: N-Alkylation of 3-Nitro-1H-pyrazole with Ethyl 3-Bromobutanoate followed by Hydrolysis
Direct N-alkylation using a haloalkane derivative is a classic and widely used method for the synthesis of N-substituted heterocycles. This route offers a more direct approach to the carbon skeleton of the target molecule.
Navigating the Disposal of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. This document is grounded in established safety protocols for hazardous waste management and reflects the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Hazard Assessment and Characterization
Nitroaromatic Compounds: The presence of the nitro group (-NO2) on the pyrazole ring is a primary concern. Nitro compounds are oxidizing agents and can be toxic.[1] Some, particularly those with multiple nitro groups, can be energetic and potentially explosive under specific conditions.[1] It is crucial to avoid mixing nitro compounds with incompatible materials like strong oxidizers or reducing agents.[1]
Pyrazole Moiety: Pyrazole and its derivatives are widely used in pharmaceuticals and agriculture.[2][3][4] While the pyrazole ring itself is relatively stable, its derivatives can exhibit a range of biological activities and potential toxicities.[2]
Carboxylic Acid Functionality: The butanoic acid chain confers acidic properties. Concentrated acids can be corrosive.[5][6]
Based on analogous compounds such as 3-Nitro-1H-pyrazole and 4-Nitro-1H-pyrazole-3-carboxylic acid, we can infer the following potential hazards:
Hazard Class
Potential Effects
Supporting Evidence
Acute Toxicity (Oral)
Harmful if swallowed.
Safety data for 3-Nitro-1H-pyrazole indicates it is harmful if swallowed.[7]
Skin Corrosion/Irritation
Causes skin irritation.
Safety data for 4-Nitro-1H-pyrazole-3-carboxylic acid classifies it as a skin irritant.[8]
Serious Eye Damage/Irritation
Causes serious eye irritation/damage.
SDS for 3-Nitro-1H-pyrazole and 4-Nitro-1H-pyrazole-3-carboxylic acid both indicate a risk of serious eye damage or irritation.[7][8]
Specific Target Organ Toxicity
May cause respiratory irritation.
Inhalation of dust or aerosols may irritate the respiratory system.[8]
Due to these potential hazards, 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid must be treated as hazardous chemical waste .[9][10]
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid for disposal, all personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals.[11][12]
Mandatory PPE:
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with institutional policies.
Body Protection: A lab coat must be worn and fully fastened.
Respiratory Protection: If handling the compound as a powder or if aerosol generation is possible, a properly fitted respirator may be necessary. Consult your institution's Chemical Hygiene Plan and Environmental Health and Safety (EHS) office for specific guidance.[12]
Safety Precautions:
All handling of this compound for disposal purposes should be conducted within a certified chemical fume hood.
Ensure that a safety shower and eyewash station are readily accessible.
Be familiar with your institution's emergency procedures in case of a spill or exposure.[1]
Segregation and Waste Stream Management
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[13][14] Mixing incompatible chemicals can lead to dangerous reactions.[15]
Key Segregation Principles:
Do Not Mix: Never mix 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.
Separate Incompatibles: This compound should be kept separate from:
Strong oxidizing agents
Strong reducing agents
Bases (due to the carboxylic acid functionality)
Designated Waste Container: 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid waste should be collected in a designated, properly labeled hazardous waste container.
Step-by-Step Disposal Protocol
The disposal of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] This means it cannot be disposed of in the regular trash or poured down the drain.[1][9]
Step 1: Container Selection and Labeling
Select an Appropriate Container:
The container must be in good condition, free of leaks or cracks.[10][13]
It must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[9]
The container should be of an appropriate size for the amount of waste being generated to avoid prolonged storage.[10]
Properly Label the Container:
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[9]
The label must include the words "Hazardous Waste".[9][13]
Clearly write the full chemical name: "3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid". Do not use abbreviations or chemical formulas.[9][13][16]
List all constituents of the waste mixture, including any solvents, with their approximate percentages.[13]
Include the name and contact information of the principal investigator or responsible person.[9]
Step 2: Waste Accumulation and Storage
Point of Generation: Accumulate the waste at or near the point where it is generated, under the control of laboratory personnel.[10]
Keep Containers Closed: The waste container must be kept tightly closed at all times, except when adding waste.[5][13] Do not leave a funnel in the container.[13]
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[5]
Segregated Storage: Store the container in a designated and secure hazardous waste accumulation area, segregated from incompatible materials.[5]
Step 3: Arranging for Disposal
Contact Your EHS Office: Once the container is nearly full (approximately 90%) or has reached the end of its accumulation time limit as per your institution's policy, contact your Environmental Health and Safety (EHS) office to arrange for a waste pickup.[9][13]
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.[9]
Licensed Waste Disposal: Your EHS office will ensure the waste is transported and disposed of by a licensed hazardous waste disposal company in compliance with all federal and state regulations.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Alert Personnel: Immediately alert others in the vicinity of the spill.
Evacuate if Necessary: For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team.
Consult the SDS (or analogous data): If available, refer to the SDS for specific spill cleanup procedures.
Small Spills: For small spills that you are trained and equipped to handle:
Wear the appropriate PPE as outlined in Section 2.
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
Carefully collect the absorbent material and spilled substance using non-sparking tools.
Place the collected material into a designated hazardous waste container.
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Report the Spill: Report all spills to your laboratory supervisor and EHS office, regardless of size.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid.
Caption: Disposal workflow for 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid, fostering a culture of safety and environmental responsibility within their research endeavors.
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Arbeiterkammer. (2026, January 6). Understanding OSC Nitro Compounds: Structure And Properties. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Heritage Environmental Services. (2020, February 27). How To Dispose Of Lab Chemicals. Retrieved from [Link]
Wang, R., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(11), 2947. Retrieved from [Link]
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
Kanishchev, M. I., et al. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(4), 353-370. Retrieved from [Link]
Dalinger, I. L., et al. (1997). Nitropyrazoles. Russian Chemical Bulletin, 46(6), 1198-1201. Retrieved from [Link]
Environmental Safety Center, Tokyo Institute of Technology. (2024). Laboratory Liquid Waste Disposal Flow Chart. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Environmental and Molecular Mutagenesis, 11(2), 251-267. Retrieved from [Link]
Gevorgyan, A., et al. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 79(7), 3145-3154. Retrieved from [Link]
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
Klapötke, T. M., et al. (2020). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. ChemistryOpen, 9(1), 10-21. Retrieved from [Link]
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
University of Wuppertal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 3-Nitro-1H-pyrazole. Retrieved from [Link]
Jasinski, R., et al. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. Retrieved from [Link]
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazole-1-butyric acid. PubChem Compound Database. Retrieved from [Link]